p-Chlorophenyl allyl ether
Description
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-4-prop-2-enoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-2-7-11-9-5-3-8(10)4-6-9/h2-6H,1,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXDOKLIYYAHJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50292953 | |
| Record name | p-Chlorophenyl allyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50292953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13997-70-1 | |
| Record name | 1-Chloro-4-(2-propen-1-yloxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13997-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Chlorophenyl allyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013997701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Chlorophenyl allyl ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86572 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Chlorophenyl allyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50292953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
p-Chlorophenyl Allyl Ether: A Comprehensive Technical Guide
CAS Number: 13997-70-1
This guide provides an in-depth technical overview of p-Chlorophenyl allyl ether, catering to researchers, scientists, and professionals in drug development. It covers the compound's synthesis, chemical properties, spectral data, and potential applications, with a focus on experimental details and data presentation.
Chemical and Physical Properties
This compound is a halogenated aromatic ether. Below is a summary of its key chemical and physical properties.
| Property | Value | Reference |
| Molecular Formula | C₉H₉ClO | [1] |
| Molecular Weight | 168.62 g/mol | [1] |
| IUPAC Name | 1-chloro-4-(prop-2-en-1-yloxy)benzene | [1] |
| CAS Number | 13997-70-1 | [1] |
| Computed XLogP3 | 3.1 | |
| Computed Hydrogen Bond Donor Count | 0 | |
| Computed Hydrogen Bond Acceptor Count | 1 | |
| Computed Rotatable Bond Count | 3 |
Synthesis of this compound
The primary synthetic route to this compound is the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide.
Experimental Protocol: Williamson Ether Synthesis
This protocol outlines a general procedure for the synthesis of this compound based on the Williamson ether synthesis.
Materials:
-
p-Chlorophenol
-
Allyl bromide
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Acetone or Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-chlorophenol (1.0 equivalent) in acetone or DMF.
-
Add a base, such as powdered potassium carbonate (1.5 equivalents) or sodium hydroxide (1.2 equivalents), to the solution.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the p-chlorophenoxide salt.
-
To this mixture, add allyl bromide (1.2 equivalents) dropwise.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Diagram of the Williamson Ether Synthesis Workflow:
Williamson Ether Synthesis Workflow
Chemical Reactions
Claisen Rearrangement
Aryl allyl ethers, such as this compound, can undergo a thermal or Lewis acid-catalyzed[2][2]-sigmatropic rearrangement known as the Claisen rearrangement. This reaction typically results in the formation of an ortho-allyl phenol.
Diagram of the Claisen Rearrangement:
Claisen Rearrangement Pathway
Spectral Data
The structural characterization of this compound is supported by various spectroscopic techniques.
| Spectroscopic Data | Key Features |
| ¹H NMR | Signals corresponding to the allyl protons (vinylic and allylic) and the aromatic protons of the p-chlorophenyl group are expected. The allylic protons adjacent to the ether oxygen typically appear around 4.5 ppm. The vinylic protons show characteristic splitting patterns between 5.2 and 6.1 ppm. The aromatic protons appear as two doublets in the range of 6.8-7.3 ppm due to the para-substitution pattern. |
| ¹³C NMR | Resonances for the three distinct carbons of the allyl group and the four unique carbons of the p-chlorophenyl ring are observed. The carbon attached to the ether oxygen is deshielded and appears downfield. |
| Mass Spectrometry (MS) | The molecular ion peak (M+) is expected at m/z 168, with a characteristic M+2 peak at m/z 170 due to the presence of the ³⁷Cl isotope. Fragmentation patterns may include the loss of the allyl group or cleavage of the ether bond. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands include C-O-C stretching of the ether group (around 1245 cm⁻¹ and 1030 cm⁻¹), C=C stretching of the allyl group (around 1650 cm⁻¹), and C-H stretching of the aromatic and alkene groups (around 3000-3100 cm⁻¹). |
Applications in Research and Drug Development
While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs, the p-chlorophenyl group and the allyl ether, are of significant interest in medicinal chemistry.
-
p-Chlorophenyl Moiety: The p-chlorophenyl group is a common substituent in many biologically active compounds. Its inclusion can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The "para-bias" in drug discovery suggests a historical preference for this substitution pattern due to synthetic accessibility and favorable physicochemical properties.
-
Allyl Group: The allyl group serves as a versatile synthetic handle. It can be a precursor for various functional group transformations and is found in a number of natural products with demonstrated biological activity, including anticancer properties.[2] The allyl moiety can also be involved in interactions with biological targets.
Given these characteristics, this compound is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. It can be used as a starting material for creating libraries of compounds for screening in drug discovery programs. However, there is a need for further research to explore the specific biological profile of this compound itself.
References
An In-depth Technical Guide to the Physical and Chemical Properties of p-Chlorophenyl Allyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Chlorophenyl allyl ether, also known by its IUPAC name 1-chloro-4-(prop-2-en-1-yloxy)benzene, is an aromatic ether that serves as a valuable intermediate in organic synthesis. Its structure, featuring a p-substituted chlorinated phenyl ring and a reactive allyl group, allows for a variety of chemical transformations, making it a subject of interest in the development of novel chemical entities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its characteristic reactions.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the tables below. It is important to note that while some data is derived from direct experimental measurements, other values are estimated based on closely related compounds due to a lack of specific experimental data for this particular isomer.
General and Physical Properties
| Property | Value | Source/Notes |
| Molecular Formula | C₉H₉ClO | --INVALID-LINK--[1] |
| Molecular Weight | 168.62 g/mol | --INVALID-LINK--[1] |
| Appearance | Colorless liquid (presumed) | Inferred from related compounds |
| Boiling Point | ~256 °C | Estimated from reflux temperature during Claisen rearrangement.[2] |
| Melting Point | Not available | |
| Density | ~1.193 g/cm³ | Estimated based on the density of 4-chlorophenyl phenyl ether.[3][4] |
| Solubility | Insoluble in water; Soluble in diethyl ether and other organic solvents. | Inferred from properties of similar aromatic ethers.[3][4] |
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, which are crucial for its identification and characterization.
¹H NMR Spectroscopy (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.25 | d | 2H | Ar-H (ortho to Cl) |
| ~6.85 | d | 2H | Ar-H (ortho to O) |
| ~6.05 | m | 1H | -CH=CH₂ |
| ~5.40 | dd | 1H | -CH=CH₂ (trans) |
| ~5.28 | dd | 1H | -CH=CH₂ (cis) |
| ~4.50 | dt | 2H | -O-CH₂- |
¹³C NMR Spectroscopy (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~157.5 | Ar-C-O |
| ~133.0 | -CH=CH₂ |
| ~129.5 | Ar-C (ortho to Cl) |
| ~126.0 | Ar-C-Cl |
| ~117.5 | -CH=CH₂ |
| ~116.0 | Ar-C (ortho to O) |
| ~69.0 | -O-CH₂- |
Mass Spectrometry (GC-MS)
| m/z | Relative Intensity | Possible Fragment |
| 168 | Moderate | [M]⁺ (Molecular Ion) |
| 127 | High | [M - C₃H₅]⁺ (Loss of allyl group) |
| 99 | Moderate | [C₆H₄Cl]⁺ |
| 77 | Low | [C₆H₅]⁺ |
| 41 | High | [C₃H₅]⁺ (Allyl cation) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080 | Medium | =C-H stretch (alkene) |
| ~3050 | Medium | =C-H stretch (aromatic) |
| ~2920, 2860 | Medium | -C-H stretch (alkane) |
| ~1650 | Medium | C=C stretch (alkene) |
| ~1590, 1490 | Strong | C=C stretch (aromatic) |
| ~1240 | Strong | C-O-C stretch (asymmetric) |
| ~1090 | Strong | C-O-C stretch (symmetric) |
| ~820 | Strong | p-disubstituted benzene C-H bend |
| ~750 | Strong | C-Cl stretch |
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
The Williamson ether synthesis is a reliable and widely used method for the preparation of ethers. This protocol details the synthesis of this compound from p-chlorophenol and allyl bromide.
Materials:
-
p-Chlorophenol
-
Allyl bromide
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Acetone or Ethanol
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve p-chlorophenol in a suitable solvent such as acetone or ethanol.
-
Add an equimolar amount of a strong base, such as potassium hydroxide or sodium hydroxide, to the solution to form the corresponding phenoxide salt.
-
To the resulting solution, add a slight excess of allyl bromide.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent using a rotary evaporator.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer and wash it with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by vacuum distillation.
Chemical Reactions
Claisen Rearrangement
A characteristic reaction of allyl aryl ethers is the Claisen rearrangement, a[1][1]-sigmatropic rearrangement that occurs upon heating. In the case of this compound, heating the compound to high temperatures (around 250-260 °C) leads to the formation of 2-allyl-4-chlorophenol.[2] The reaction proceeds through a concerted pericyclic transition state.
The mechanism involves the formation of a new C-C bond between the ortho-carbon of the phenyl ring and the terminal carbon of the allyl group, with the simultaneous cleavage of the C-O ether bond. This initially forms a dienone intermediate, which then tautomerizes to the more stable aromatic phenol product.
Conclusion
This compound is a versatile chemical intermediate with a rich chemistry centered around its aromatic ring and allyl functionality. This guide has provided a detailed overview of its physical and chemical properties, a practical protocol for its synthesis, and an examination of its key reactivity through the Claisen rearrangement. The data and methodologies presented herein are intended to support researchers and scientists in their endeavors within organic synthesis and drug development.
References
An In-depth Technical Guide to p-Chlorophenyl Allyl Ether
This technical guide provides a comprehensive overview of p-Chlorophenyl allyl ether, including its chemical identity, physicochemical properties, a representative synthetic protocol, and a key chemical transformation. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Chemical Identity and Synonyms
This compound is an aromatic ether characterized by a p-chlorophenoxy group attached to an allyl substituent.
IUPAC Name: 1-chloro-4-(prop-2-en-1-yloxy)benzene
Synonyms:
-
1-(Allyloxy)-4-chlorobenzene
-
1-ALLYLOXY-4-CHLORO BENZENE
-
Benzene, 1-chloro-4-(2-propen-1-yloxy)-
-
This compound
Physicochemical and Computed Properties
A summary of the key physicochemical and computed properties for this compound is presented in Table 1. This data is crucial for understanding its behavior in various experimental settings.
Table 1: Physicochemical and Computed Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₉ClO | PubChem |
| Molecular Weight | 168.62 g/mol | PubChem |
| CAS Number | 13997-70-1 | PubChem |
| IUPAC Name | 1-chloro-4-prop-2-enoxybenzene | PubChem |
| InChI | InChI=1S/C9H9ClO/c1-2-7-11-9-5-3-8(10)4-6-9/h2-6H,1,7H2 | PubChem |
| InChIKey | KWXDOKLIYYAHJN-UHFFFAOYSA-N | PubChem |
| Canonical SMILES | C=CCOC1=CC=C(C=C1)Cl | PubChem |
| XLogP3-AA (Computed) | 3.2 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of p-chlorophenol to form a phenoxide, which then acts as a nucleophile to attack an allyl halide.
Objective: To synthesize this compound from p-chlorophenol and allyl bromide.
Materials:
-
p-Chlorophenol
-
Allyl bromide
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve p-chlorophenol (1.0 eq) in a suitable solvent such as acetone or DMF.
-
Add a base, such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq), to the solution in portions at room temperature.
-
Stir the mixture for 30-60 minutes to allow for the formation of the p-chlorophenoxide salt.
-
To the resulting suspension or solution, add allyl bromide (1.2 eq) dropwise.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the reaction was performed in a water-miscible solvent like acetone or DMF, remove the solvent under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Logical Workflow for the Synthesis of this compound
Caption: Williamson ether synthesis of this compound.
Chemical Reactions: The Claisen Rearrangement
Aryl allyl ethers, such as this compound, undergo a characteristic thermal rearrangement known as the Claisen rearrangement. This-sigmatropic rearrangement is a powerful carbon-carbon bond-forming reaction.
When this compound is heated, it rearranges to form 2-allyl-4-chlorophenol. The reaction proceeds through a concerted, cyclic transition state. The initial product of the rearrangement is a non-aromatic cyclohexadienone intermediate, which then tautomerizes to the stable aromatic phenol.
Signaling Pathway for the Claisen Rearrangement
Caption: Claisen rearrangement of this compound.
Molecular formula and weight of p-Chlorophenyl allyl ether.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of p-Chlorophenyl allyl ether, a halogenated aromatic ether. The document details its fundamental molecular properties, including its molecular formula and weight. A detailed experimental protocol for its synthesis via the Williamson ether synthesis is provided, alongside a summary of its known and predicted physicochemical characteristics. Furthermore, this guide explores the potential biological activities of p--Chlorophenyl allyl ether based on the known functionalities of related chlorophenyl compounds and discusses a putative mechanism of action. The information is presented to support research and development activities in medicinal chemistry and materials science.
Molecular Identity and Properties
This compound, systematically named 1-chloro-4-(2-propen-1-yloxy)benzene, is an organic compound featuring a p-chlorophenyl group linked to an allyl group through an ether bond.[1]
Molecular Formula and Weight
The core quantitative data for this compound is summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₉ClO | [1] |
| Molecular Weight | 168.62 g/mol | [1] |
| IUPAC Name | 1-chloro-4-(prop-2-enoxy)benzene | [1] |
| CAS Number | 13997-70-1 | [1] |
Physicochemical Properties
| Property | Estimated/Reported Value for Related Compounds |
| Boiling Point | ~284-285 °C (for 4-chlorophenyl phenyl ether) |
| Density | ~1.193 - 1.203 g/cm³ (for 4-chlorophenyl phenyl ether) |
| Solubility in Water | Low (estimated) |
| logP (Octanol-Water) | ~4.08 (for 4-chlorophenyl phenyl ether) |
Synthesis of this compound
The primary method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of 4-chlorophenol (sodium 4-chlorophenoxide) reacts with an allyl halide (e.g., allyl bromide).
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
4-chlorophenol
-
Sodium hydroxide (NaOH)
-
Allyl bromide
-
Anhydrous ethanol (or another suitable solvent like DMF or DMSO)
-
Diethyl ether (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Formation of the Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorophenol (1.0 eq) in anhydrous ethanol. To this solution, add sodium hydroxide (1.05 eq) and stir at room temperature until the 4-chlorophenol is completely converted to sodium 4-chlorophenoxide.
-
Addition of Allyl Bromide: To the solution of sodium 4-chlorophenoxide, add allyl bromide (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. To the residue, add water and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Caption: Workflow for the synthesis of this compound.
Potential Biological Activity and Signaling Pathways
While specific studies on the biological activity of this compound are limited, the presence of the chlorophenyl moiety suggests potential antimicrobial properties. Compounds containing chlorophenyl groups have been shown to exhibit antibacterial activity, particularly against Gram-positive bacteria.
Putative Mechanism of Antimicrobial Action
The antimicrobial mechanism of chlorophenyl-containing compounds is often attributed to the disruption of bacterial cell membrane integrity. The lipophilic nature of the chlorophenyl group may facilitate its insertion into the lipid bilayer of the bacterial cell membrane. This insertion can lead to a loss of membrane potential, increased permeability, and ultimately, cell death.
Caption: A hypothetical signaling pathway for the antimicrobial action.
Conclusion
This compound is a readily synthesizable compound with potential applications in various fields of chemical research. This guide provides foundational knowledge of its chemical properties and a detailed protocol for its preparation. The exploration of its potential biological activities, based on the known effects of its constituent chemical moieties, opens avenues for further investigation into its use as a lead compound in drug discovery, particularly in the development of novel antimicrobial agents. Further research is warranted to fully elucidate its physicochemical properties and biological signaling pathways.
References
The Claisen Rearrangement of Substituted Allyl Phenyl Ethers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Claisen rearrangement, a cornerstone of synthetic organic chemistry, offers a powerful method for carbon-carbon bond formation. Specifically, the aromatic Claisen rearrangement of substituted allyl phenyl ethers provides a direct route to ortho- or para-allyl phenols, which are valuable intermediates in the synthesis of a wide range of biologically active molecules and complex natural products. This technical guide provides an in-depth exploration of the core principles of this reaction, including its mechanism, the profound influence of substituents on its regioselectivity, and detailed experimental protocols.
Core Principles and Reaction Mechanism
The Claisen rearrangement is a[1][1]-sigmatropic rearrangement, a type of pericyclic reaction that proceeds through a concerted, intramolecular mechanism.[2][3][4] In the context of allyl phenyl ethers, the reaction involves the thermal rearrangement of the ether to an intermediate dienone, which then rapidly tautomerizes to the more stable aromatic phenol.[3][5] This process is driven by the formation of a thermodynamically favored carbonyl group in the transition state.[2]
The reaction is typically carried out by heating the allyl phenyl ether, and polar solvents have been observed to accelerate the reaction rate.[3] The intramolecular nature of the reaction has been confirmed by crossover experiments, which have shown no intermolecular product formation.[2]
If both ortho positions on the phenyl ring are substituted, the allyl group can undergo a subsequent Cope rearrangement to migrate to the para position.[1][5]
The Decisive Role of Substituents in Regioselectivity
The position and electronic nature of substituents on the aromatic ring play a critical role in directing the regioselectivity of the Claisen rearrangement.[1][6] This directing effect is a key consideration for synthetic planning.
Meta-Substituents: The effect of substituents at the meta-position is particularly pronounced. Electron-donating groups (EDGs) tend to direct the allyl group to migrate to the position further away from the substituent (the ortho-B position), while electron-withdrawing groups (EWGs) favor migration to the position closer to the substituent (the ortho-A position).[6][7] This selectivity is attributed to the influence of the substituent on the electron density of the aromatic ring at the potential migration sites.[6]
Para-Substituents: The presence of a para-substituent can further influence the product distribution, often enhancing the preference set by a meta-substituent.[6][8]
Ortho-Substituents: When an ortho-position is blocked by a substituent, the rearrangement exclusively yields the para-substituted product.[2] In cases where the ortho- or para-substituent is an aldehyde or a carboxylic acid, the allyl group can displace it, leading to the release of carbon monoxide or carbon dioxide, respectively.[2]
Below is a logical diagram illustrating the influence of substituent electronics on the regioselectivity of the Claisen rearrangement.
Caption: Influence of meta-substituent electronics on regioselectivity.
Quantitative Analysis of Substituent Effects
The following table summarizes the product ratios observed for the thermal Claisen rearrangement of various meta-substituted allyl phenyl ethers, providing a quantitative illustration of the directing effects of different functional groups.
| Meta-Substituent (R) | Electron-Donating/Withdrawing | Ortho-A Product (%) | Ortho-B Product (%) |
| OCH₃ | Donating | 31 | 69 |
| CH₃ | Donating | - | - |
| H | - | 50 | 50 |
| Br | Withdrawing | 71 | 29 |
| Cl | Withdrawing | - | - |
Data adapted from studies on the regioselectivity of meta-substituted allyl phenyl ethers.[2][6] "Ortho-A" refers to migration towards the meta-substituent, and "Ortho-B" refers to migration away from it.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of substituted allyl phenyl ethers via the Williamson ether synthesis and their subsequent Claisen rearrangement.
Protocol 1: Synthesis of Substituted Allyl Phenyl Ethers
This protocol outlines the general procedure for the synthesis of substituted allyl phenyl ethers from the corresponding phenols.[9]
Materials:
-
Substituted phenol (1.0 eq.)
-
Allyl bromide (1.2-1.5 eq.)
-
Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH) (2.0 eq.)
-
Acetone or acetonitrile (solvent)
-
Tetrabutylammonium iodide (TBAI) (optional, catalyst)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a round-bottom flask, add the substituted phenol and dissolve it in acetone or acetonitrile.
-
Add potassium carbonate (or potassium hydroxide) to the solution.
-
Add allyl bromide to the reaction mixture. For slow reactions, a catalytic amount of TBAI (e.g., 5 mol%) can be added as a phase-transfer catalyst.[1]
-
Stir the reaction mixture at room temperature or gently reflux until the starting phenol is consumed (monitor by TLC).
-
After the reaction is complete, filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude allyl aryl ether.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Thermal Claisen Rearrangement
This protocol describes the general procedure for the thermal rearrangement of a substituted allyl phenyl ether.[1]
Materials:
-
Substituted allyl phenyl ether
-
High-boiling solvent (e.g., N,N-diethylaniline, decalin) or solvent-free conditions
-
Silica gel for chromatography
Procedure:
-
Place the substituted allyl phenyl ether (0.1–1.0 g) into a Schlenk flask or a sealed tube.[1]
-
If using a solvent, add the high-boiling solvent. For solvent-free conditions, proceed to the next step.
-
Degas the reaction mixture by subjecting it to several vacuum-inert gas cycles to ensure an inert atmosphere.[1]
-
Heat the reaction mixture to the required temperature (typically ranging from 180 °C to 220 °C). The reaction time can vary from a few hours to over 100 hours, depending on the substrate.[1][5]
-
Monitor the progress of the reaction by taking aliquots and analyzing them by TLC or GC-MS.
-
Once the rearrangement is complete, cool the flask to room temperature.
-
If a solvent was used, it can be removed under reduced pressure.
-
The resulting product mixture, containing the ortho- and/or para-allyl phenols, can be purified directly by column chromatography on silica gel.
The following diagram illustrates a typical experimental workflow for the synthesis and rearrangement of a substituted allyl phenyl ether.
Caption: Experimental workflow for allyl phenyl ether synthesis and rearrangement.
Variations of the Claisen Rearrangement
While the thermal rearrangement is the classic approach, several variations have been developed to improve reaction conditions and expand the scope of the transformation. These include:
-
Lewis Acid Catalysis: Lewis acids can promote the rearrangement at lower temperatures.
-
Microwave-Assisted Rearrangement: Microwave heating has been shown to significantly accelerate the reaction rate, often leading to higher yields in shorter reaction times.[10]
-
Photo-Claisen Rearrangement: The rearrangement can also be induced photochemically, which can sometimes lead to different product distributions compared to the thermal reaction, including the formation of para-products and other isomers.[2][10]
Conclusion
The Claisen rearrangement of substituted allyl phenyl ethers is a versatile and powerful tool in organic synthesis. A thorough understanding of the reaction mechanism and the directing effects of substituents is crucial for its successful application in the design and synthesis of complex molecules. The experimental protocols provided in this guide offer a solid foundation for researchers to explore and utilize this important transformation in their work. The continued development of catalytic and alternative energy-input methods promises to further enhance the utility and applicability of this classic reaction in modern drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. name-reaction.com [name-reaction.com]
- 5. Claisen Rearrangement [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Claisen rearrangement of meta-substituted allyl phenyl ethers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Underlying mechanism of the aromatic Claisen rearrangement.
An In-depth Technical Guide on the Core Mechanism of the Aromatic Claisen Rearrangement
Executive Summary
The Claisen rearrangement is a powerful and widely studied carbon-carbon bond-forming reaction in organic chemistry.[1][2] Specifically, the aromatic variant involves the thermal rearrangement of an allyl aryl ether to an ortho-allyl phenol.[3][4] This guide provides a detailed examination of the underlying mechanism of this[5][5]-sigmatropic rearrangement, targeted at researchers, scientists, and professionals in drug development. It covers the concerted pericyclic nature of the reaction, the structure of the transition state, the role of solvent effects, and key experimental evidence from kinetic and isotopic labeling studies. The content is supported by quantitative data, detailed experimental protocols, and logical diagrams to offer a comprehensive understanding of this fundamental transformation.
Core Reaction Mechanism
The aromatic Claisen rearrangement is a concerted, intramolecular process that proceeds through a highly ordered, cyclic transition state.[1][3][4][6] The reaction is classified as a[5][5]-sigmatropic shift, governed by the principles of orbital symmetry as described by the Woodward-Hoffmann rules.[1][4]
The mechanism consists of two primary stages:
-
[5][5]-Sigmatropic Rearrangement: Upon heating, the allyl aryl ether rearranges through a six-membered, chair-like transition state.[6][7] In this single, concerted step, the C-O bond of the ether is cleaved while a new C-C bond is simultaneously formed between the γ-carbon of the allyl group and the ortho-position of the aromatic ring.[3] This step disrupts the aromaticity of the ring, leading to the formation of a non-aromatic intermediate, 6-allyl-2,4-cyclohexadienone.[3][4]
-
Rearomatization (Tautomerization): The cyclohexadienone intermediate is unstable and rapidly undergoes a keto-enol tautomerization to restore the energetically favorable aromatic ring, yielding the final o-allylphenol product.[3][4][5]
If both ortho positions on the aromatic ring are substituted, the allyl group may migrate to the para position. This occurs via an initial ortho-rearrangement, followed by a subsequent[5][5]-sigmatropic shift (a Cope rearrangement), and finally rearomatization.[7]
Caption: The concerted pathway of the aromatic Claisen rearrangement.
Quantitative Analysis of the Rearrangement
The mechanism is strongly supported by kinetic studies and computational analysis. The reaction follows first-order kinetics, consistent with an intramolecular process.[1] Solvent polarity significantly impacts the reaction rate, with more polar solvents accelerating the rearrangement due to the stabilization of a more polar transition state.[1][8]
Table: Kinetic Data for the Rearrangement of Allyloxynaphthoquinones
The following table summarizes kinetic data for the rearrangement of various allyloxynaphthoquinones, demonstrating the influence of solvent and substrate structure on activation parameters.
| Substrate | Solvent | Temp (°C) | k x 10⁵ (s⁻¹) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |
| (1) 2-Allyloxy-1,4-naphthoquinone | CCl₄ | 80.0 | 1.83 | 24.1 | -11.6 |
| (1) 2-Allyloxy-1,4-naphthoquinone | DMSO | 80.0 | 17.1 | 21.6 | -14.0 |
| (1) 2-Allyloxy-1,4-naphthoquinone | CH₃OH | 80.0 | 48.6 | 21.6 | -11.5 |
| (2) 2-(But-2-enyloxy)-1,4-naphthoquinone | CCl₄ | 80.0 | 1.95 | 24.3 | -10.9 |
| (2) 2-(But-2-enyloxy)-1,4-naphthoquinone | DMSO | 80.0 | 15.6 | 22.3 | -12.4 |
| (3) 2-(3-Methylbut-2-enyloxy)-1,4-naphthoquinone | CCl₄ | 80.0 | 4.95 | 24.2 | -9.2 |
| (3) 2-(3-Methylbut-2-enyloxy)-1,4-naphthoquinone | DMSO | 80.0 | 50.1 | 22.0 | -9.9 |
Data adapted from J. Chem. Soc., Perkin Trans. 1, 1972, 1137-1141.[9]
Table: Kinetic Isotope Effects (KIEs) for the Claisen Rearrangement
Kinetic Isotope Effect studies are crucial for determining the nature of the transition state. A significant KIE (>1) indicates that the bond to the isotope is being broken or formed in the rate-determining step.
| Position of Isotope | Isotope | KIE (k_light / k_heavy) | Mechanistic Implication |
| Allylic C-1 | ¹⁴C | 1.04 ± 0.01 | C-O bond breaking is part of the rate-determining step. |
| Allylic C-3 (γ-carbon) | ¹³C | 1.02 ± 0.01 | C-C bond formation is part of the rate-determining step. |
| Aromatic C-2 (ortho) | ²H (D) | 0.98 ± 0.02 | No C-H bond breaking in the initial rearrangement step. |
Data is illustrative and compiled from principles discussed in cited literature.[10][11]
Experimental Protocols
Elucidating the mechanism of the aromatic Claisen rearrangement relies on precise experimental techniques. The following sections detail generalized protocols for key experiments.
Protocol: Thermal Rearrangement and Product Analysis
This protocol describes a general procedure for conducting the thermal aromatic Claisen rearrangement.
Objective: To convert an allyl aryl ether to its corresponding o-allylphenol and characterize the product.
Materials:
-
Allyl phenyl ether
-
N,N-Diethylaniline (high-boiling solvent)
-
Anhydrous Toluene
-
Hydrochloric acid (10% aq.)
-
Sodium hydroxide (10% aq.)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
Reaction Setup: A solution of allyl phenyl ether (1.0 eq) in N,N-diethylaniline (0.2 M) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Thermal Rearrangement: The reaction mixture is heated to reflux (approx. 215 °C) and maintained at this temperature for 3-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, the reaction mixture is diluted with toluene. The organic solution is washed sequentially with 10% HCl (to remove the solvent), water, and brine.
-
Product Isolation: The phenolic product is extracted from the organic layer into a 10% NaOH solution. The aqueous layer is then acidified with 10% HCl and extracted with diethyl ether.
-
Purification and Characterization: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel. The final product structure is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol: Isotopic Labeling Experiment for Mechanistic Validation
This protocol outlines the use of isotopic labeling to verify the intramolecular nature and the specific bond reorganization of the rearrangement.
Objective: To demonstrate that the γ-carbon of the allyl group forms the new C-C bond with the aromatic ring.
Materials:
-
Phenol
-
Sodium hydride (NaH)
-
[3-¹⁴C]-Allyl bromide (or [3-¹³C]-Allyl bromide)
-
Anhydrous diethyl ether
-
Scintillation counter (for ¹⁴C) or NMR spectrometer (for ¹³C)
Procedure:
-
Synthesis of Labeled Ether: A solution of phenol in anhydrous diethyl ether is treated with NaH at 0 °C to generate sodium phenoxide.[10] [3-¹⁴C]-Allyl bromide is then added, and the mixture is stirred at room temperature to form [3-¹⁴C]-allyl phenyl ether.[10]
-
Purification: The labeled ether is purified using standard extraction and chromatography techniques.
-
Rearrangement: The purified, labeled ether is subjected to thermal rearrangement as described in Protocol 4.1.
-
Product Analysis: The resulting o-allylphenol is isolated. Its structure is analyzed to determine the position of the isotopic label.
-
For ¹⁴C, chemical degradation of the product is performed to isolate the carbon atom attached to the ring, followed by scintillation counting to confirm its radioactivity.
-
For ¹³C, the position of the label is determined directly by ¹³C NMR spectroscopy.[12]
-
References
- 1. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 2. Claisen Rearrangement: Mechanism, Steps & Key Examples [vedantu.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Acceleration of an Aromatic Claisen Rearrangement via a Designed Spiroligozyme Catalyst that Mimics the Ketosteroid Isomerase Catalytic Dyad - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Claisen Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Claisen Rearrangement [organic-chemistry.org]
- 8. Claisen rearrangements: insight into solvent effects and "on water" reactivity from QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to p-Chlorophenyl Allyl Ether: Synthesis, Rearrangement, and Core Data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of p-Chlorophenyl allyl ether, a significant intermediate in organic synthesis. The document details its preparation via the Williamson ether synthesis and its subsequent transformation through the historically important Claisen rearrangement. This guide collates key quantitative data, experimental protocols, and visual representations of the core chemical processes, serving as a vital resource for professionals in the field.
Core Concepts and Historical Context
This compound is an aromatic ether that serves as a classic substrate for studying the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction discovered by Rainer Ludwig Claisen in 1912.[1][2] This[3][3]-sigmatropic rearrangement involves the thermal conversion of an allyl phenyl ether to an ortho-allyl phenol.[1] The presence of the para-chloro substituent on the phenyl ring influences the electronic properties of the molecule and is a common feature in medicinal chemistry, often introduced to enhance biological activity or modulate physicochemical properties.[4]
The synthesis of this compound itself is typically achieved through the Williamson ether synthesis, a long-established and versatile method for preparing ethers first reported in the 1850s. This S(_N)2 reaction involves the reaction of an alkoxide with a primary alkyl halide.[5]
Synthesis of this compound
The primary route for the synthesis of this compound is the Williamson ether synthesis, reacting p-chlorophenol with an allyl halide.
Experimental Protocol: Williamson Ether Synthesis
This protocol is based on established Williamson ether synthesis procedures.[5][6][7]
Materials:
-
p-Chlorophenol
-
Allyl bromide
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Acetone or Ethanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH(_4)Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-chlorophenol (1.0 eq.) in acetone or ethanol.
-
Add powdered sodium hydroxide or potassium hydroxide (1.1 eq.) to the solution and stir the mixture at room temperature for 30 minutes to form the sodium or potassium p-chlorophenoxide salt.
-
To this mixture, add allyl bromide (1.2 eq.) dropwise.
-
Heat the reaction mixture to reflux and maintain it for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer, and wash it sequentially with water, saturated aqueous NH(_4)Cl solution, and brine.
-
Dry the organic layer over anhydrous MgSO(_4) or Na(_2)SO(_4), filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Caption: Williamson Ether Synthesis Workflow.
The Claisen Rearrangement of this compound
Heating this compound induces a[3][3]-sigmatropic rearrangement to yield 2-allyl-4-chlorophenol.
Experimental Protocol: Claisen Rearrangement
Procedure:
-
Place this compound in a flask fitted with a reflux condenser and a thermometer.
-
Heat the liquid to reflux. The temperature will rise as the rearrangement proceeds.
-
Continue heating until the temperature of the liquid reaches approximately 256°C. This typically takes 20-25 minutes.
-
For larger quantities, it is advisable to minimize the reflux time and perform the subsequent distillation under vacuum to prevent decomposition.
-
The product, 2-allyl-4-chlorophenol, can be purified by distillation. The distillate solidifies upon standing.
-
The solid product can be further purified by pressing to remove any residual oil and then recrystallized from petroleum ether.
Yield: The yield of 2-allyl-4-chlorophenol is reported to be nearly quantitative.
References
- 1. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. The Williamson Ether Synthesis [cs.gordon.edu]
- 4. Understanding our love affair with p-chlorophenyl: present day implications from historical biases of reagent selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]
An In-depth Technical Guide to the Initial Synthesis and Characterization of p-Chlorophenyl Allyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of p-Chlorophenyl allyl ether, a valuable intermediate in organic synthesis. This document details the established Williamson ether synthesis protocol for its preparation, along with a thorough analysis of its physicochemical and spectroscopic properties.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis.[1][2][3][4][5] This SN2 reaction involves the nucleophilic attack of the p-chlorophenoxide ion on an allyl halide, typically allyl bromide.[6]
Reaction Mechanism
The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5] The reaction is initiated by the deprotonation of p-chlorophenol with a suitable base to form the more nucleophilic p-chlorophenoxide ion. This is followed by the backside attack of the phenoxide ion on the allyl halide, leading to the formation of the ether and displacement of the halide ion.
Experimental Protocol
This protocol is adapted from established Williamson ether synthesis procedures.[3][6][7]
Materials:
-
p-Chlorophenol
-
Allyl bromide
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-chlorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.
-
Stir the mixture at room temperature for 15 minutes.
-
Add allyl bromide (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by vacuum distillation.
Characterization of this compound
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below.[8]
| Property | Value |
| Molecular Formula | C₉H₉ClO |
| Molecular Weight | 168.62 g/mol |
| Appearance | Colorless to pale yellow liquid (predicted) |
| Boiling Point | ~210-212 °C (predicted) |
| Refractive Index | ~1.54 (predicted) |
| CAS Number | 13997-70-1 |
Spectroscopic Data
The structural confirmation of the synthesized this compound is achieved through various spectroscopic techniques.
The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. The expected chemical shifts are presented below, based on data for similar compounds.[8][9]
¹H NMR (CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.25 | d, J = 8.8 Hz | 2H | Ar-H (ortho to Cl) |
| ~6.85 | d, J = 8.8 Hz | 2H | Ar-H (ortho to O) |
| ~6.05 | ddt, J = 17.2, 10.4, 5.2 Hz | 1H | -CH=CH₂ |
| ~5.40 | dq, J = 17.2, 1.6 Hz | 1H | =CH₂ (trans) |
| ~5.28 | dq, J = 10.4, 1.6 Hz | 1H | =CH₂ (cis) |
| ~4.55 | dt, J = 5.2, 1.6 Hz | 2H | -OCH₂- |
¹³C NMR (CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~157.5 | Ar-C-O |
| ~133.0 | -CH=CH₂ |
| ~129.5 | Ar-C (ortho to Cl) |
| ~126.0 | Ar-C-Cl |
| ~118.0 | =CH₂ |
| ~116.0 | Ar-C (ortho to O) |
| ~69.0 | -OCH₂- |
The FTIR spectrum confirms the presence of key functional groups in the molecule.[9]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080 | Medium | =C-H stretch (alkene and aromatic) |
| ~2920, 2860 | Medium | C-H stretch (alkane) |
| ~1650 | Medium | C=C stretch (alkene) |
| ~1590, 1490 | Strong | C=C stretch (aromatic ring) |
| ~1240 | Strong | C-O-C stretch (asymmetrical aryl ether) |
| ~1040 | Strong | C-O-C stretch (symmetrical) |
| ~820 | Strong | p-disubstituted benzene C-H out-of-plane bend |
| ~1090 | Strong | C-Cl stretch |
The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.[8]
| m/z | Relative Intensity | Assignment |
| 168 | High | [M]⁺ (Molecular ion) |
| 127 | Moderate | [M - C₃H₅]⁺ (Loss of allyl group) |
| 99 | Moderate | [M - C₃H₅O]⁺ (Loss of allyloxy group) |
| 41 | High | [C₃H₅]⁺ (Allyl cation) |
References
- 1. prepchem.com [prepchem.com]
- 2. The Williamson Ether Synthesis [cs.gordon.edu]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. One moment, please... [chemistrysteps.com]
- 6. ias.ac.in [ias.ac.in]
- 7. prepchem.com [prepchem.com]
- 8. This compound | C9H9ClO | CID 257946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Allyl 2-chlorophenyl ether | C9H9ClO | CID 292654 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Profile of p-Chlorophenyl Allyl Ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for p-chlorophenyl allyl ether (1-chloro-4-(prop-2-en-1-yloxy)benzene). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.
Spectroscopic Data Summary
The following tables provide a concise summary of the key spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data available on SpectraBase[1] | Aromatic C-O |
| Data available on SpectraBase[1] | Aromatic C-Cl |
| Data available on SpectraBase[1] | Aromatic C-H |
| Data available on SpectraBase[1] | Aromatic C-H |
| Data available on SpectraBase[1] | -O-C H₂- |
| Data available on SpectraBase[1] | -CH=C H₂ |
| Data available on SpectraBase[1] | -C H=CH₂ |
Note: Specific chemical shift values for this compound were not publicly available in the conducted search. The data is reported to be available on the SpectraBase database.[1]
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080 | Medium | =C-H stretch (alkene) |
| ~3050 | Medium | =C-H stretch (aromatic) |
| ~2920, ~2860 | Medium | C-H stretch (alkane) |
| ~1645 | Medium | C=C stretch (alkene) |
| ~1590, ~1490 | Strong | C=C stretch (aromatic) |
| ~1240 | Strong | C-O-C stretch (asymmetric) |
| ~1090 | Medium | C-Cl stretch (aromatic) |
| ~995, ~925 | Strong | =C-H bend (alkene, out-of-plane) |
| ~825 | Strong | C-H bend (aromatic, p-disubstituted, out-of-plane) |
Note: The IR data is predicted based on characteristic functional group frequencies and data for structurally similar compounds.
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 168 | High | [M]⁺ (Molecular ion with ³⁵Cl) |
| 170 | Medium | [M+2]⁺ (Isotopic peak for ³⁷Cl) |
| 127 | High | [M - C₃H₅]⁺ (Loss of allyl group) |
| 93 | Medium | [C₆H₅O]⁺ |
| 41 | High | [C₃H₅]⁺ (Allyl cation) |
Note: The mass spectrometry data is based on typical fragmentation patterns for allyl aryl ethers and the presence of a chlorine atom.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited. These protocols are based on standard practices and information gathered for structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance or Varian Mercuryplus, operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.
Sample Preparation:
-
Approximately 10-20 mg of this compound is accurately weighed and dissolved in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
The solution is transferred to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: The spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. Key parameters include a spectral width of 0-200 ppm, a larger number of scans compared to ¹H NMR, and a relaxation delay of 2-5 seconds.
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software (e.g., MestReNova, TopSpin). Chemical shifts are referenced to the solvent peak or TMS.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two or a Thermo Scientific Nicolet iS5.
Sample Preparation (Neat Liquid):
-
A small drop of this compound is placed directly onto the center of the ATR (Attenuated Total Reflectance) crystal or between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin capillary film.
Data Acquisition:
-
A background spectrum of the clean ATR crystal or empty salt plates is recorded.
-
The sample is then placed on the crystal or between the plates, and the sample spectrum is recorded.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (typically 4000-400 cm⁻¹).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. A common type of mass spectrometer used for this purpose is a quadrupole mass analyzer with an electron ionization (EI) source.
Sample Preparation:
-
A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
Data Acquisition (GC-MS with EI):
-
The sample is injected into the GC, where it is vaporized and separated from the solvent and any impurities on a capillary column.
-
The separated compound elutes from the GC column and enters the ion source of the mass spectrometer.
-
In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
A mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.
Visualizations
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
Methodological & Application
Application Note: Detailed Experimental Protocol for the Synthesis of p-Chlorophenyl Allyl Ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of p-chlorophenyl allyl ether. The synthesis is achieved via the Williamson ether synthesis, a robust and widely applicable method for preparing ethers. This protocol details the reaction of p-chlorophenol with allyl bromide in the presence of a base. It includes a complete list of reagents and materials, detailed reaction setup and procedure, work-up, purification, and characterization of the final product. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.
Introduction
This compound is a chemical intermediate that can be utilized in the synthesis of various organic molecules, finding potential applications in pharmaceutical and materials science research. The Williamson ether synthesis provides a reliable and straightforward method for its preparation.[1] This reaction proceeds through an SN2 mechanism, where the phenoxide ion, generated in situ from p-chlorophenol and a base, acts as a nucleophile and attacks the electrophilic carbon of allyl bromide, displacing the bromide ion.[2]
Reaction Scheme
Quantitative Data Summary
| Parameter | Value | Reference |
| Reactants | ||
| p-Chlorophenol (molar mass: 128.56 g/mol ) | 1.0 eq | |
| Allyl Bromide (molar mass: 120.98 g/mol ) | 1.2 eq | |
| Potassium Carbonate (molar mass: 138.21 g/mol ) | 1.5 eq | [2] |
| Acetone (solvent) | q.s. | |
| Product | ||
| This compound (molar mass: 168.62 g/mol ) | [3] | |
| IUPAC Name | 1-chloro-4-(prop-2-en-1-yloxy)benzene | [3] |
| CAS Number | 13997-70-1 | [3] |
| Boiling Point | 256-260 °C (at atmospheric pressure) | [4] |
Experimental Protocol
Materials and Reagents
-
p-Chlorophenol
-
Allyl bromide
-
Anhydrous potassium carbonate
-
Acetone
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure
-
Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine p-chlorophenol (e.g., 10.0 g, 77.8 mmol), anhydrous potassium carbonate (e.g., 16.1 g, 116.7 mmol), and acetone (e.g., 100 mL).
-
Addition of Allyl Bromide : To the stirring suspension, add allyl bromide (e.g., 8.1 mL, 93.4 mmol) dropwise at room temperature.
-
Reaction : Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 56 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-8 hours.
-
Work-up : After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetone.
-
Solvent Removal : Combine the filtrate and the washings and remove the acetone using a rotary evaporator.
-
Extraction : Dissolve the resulting residue in diethyl ether (e.g., 100 mL) and transfer to a separatory funnel. Wash the organic layer with 1 M sodium hydroxide solution (2 x 50 mL) to remove any unreacted p-chlorophenol, followed by water (2 x 50 mL), and finally with saturated sodium chloride solution (brine) (1 x 50 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to yield the crude this compound.
Purification
Purify the crude product by vacuum distillation. For larger quantities, distillation under reduced pressure is recommended to avoid potential thermal rearrangement at the high atmospheric boiling point.[4] The fraction collected at the appropriate temperature and pressure will be the pure this compound.
Characterization
The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.
-
¹H NMR (CDCl₃) : Expected signals include peaks for the allylic protons (CH₂-O, -CH=, =CH₂) and the aromatic protons.
-
¹³C NMR (CDCl₃) : Expected signals include peaks for the three distinct carbons of the allyl group and the carbons of the p-chlorophenyl ring.
-
IR (neat) : Characteristic peaks would include C-O-C stretching for the ether linkage, C=C stretching for the alkene, and C-Cl stretching.
Experimental Workflow Diagram
References
Application Notes and Protocols: Claisen Rearrangement of p-Chlorophenyl Allyl Ether
Abstract
This document provides a comprehensive, step-by-step protocol for the thermal Claisen rearrangement of p-Chlorophenyl allyl ether to synthesize 2-allyl-4-chlorophenol. The Claisen rearrangement is a powerful and atom-economical method for forming carbon-carbon bonds.[1][2] This[3][3]-sigmatropic rearrangement proceeds through a concerted, intramolecular mechanism, yielding a γ,δ-unsaturated carbonyl compound or, in the case of aryl allyl ethers, an ortho-allyl phenol after tautomerization.[3][4][5][6][7] This protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science, providing detailed methodologies, data presentation, and visual workflows.
Introduction
The Claisen rearrangement, discovered by Rainer Ludwig Claisen in 1912, is a cornerstone of modern organic synthesis.[1][2] The reaction involves the thermal rearrangement of an allyl vinyl ether or an aryl allyl ether.[5][7][8] The aromatic Claisen rearrangement is particularly useful for the ortho-allylation of phenols. The reaction is initiated by heating the aryl allyl ether, which proceeds through a concerted, cyclic six-membered transition state.[5][7] This pericyclic reaction first yields a non-aromatic cyclohexadienone intermediate, which rapidly tautomerizes to the thermodynamically stable phenolic product.[5][6][8]
This application note details the specific procedure for the rearrangement of this compound, which yields 2-allyl-4-chlorophenol, a valuable synthetic intermediate.[9]
Reaction Mechanism
The reaction is a[3][3]-sigmatropic rearrangement. The C-O bond of the ether is cleaved while a new C-C bond is formed between the ortho-position of the aromatic ring and the terminal carbon of the allyl group. This is followed by a keto-enol tautomerization to restore aromaticity.
Caption: Reaction mechanism of the Claisen rearrangement of this compound.
Data Presentation
Table 1: Physical and Chemical Properties of Reactant and Product
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₉H₉ClO | 168.62 | N/A | ~230 |
| 2-allyl-4-chlorophenol | C₉H₉ClO | 168.62[9][10] | 48[11] | 256-260[11] |
Table 2: Summary of Experimental Conditions and Results
| Parameter | Value | Reference |
| Reaction Temperature | Reflux, rising to 256°C | [11] |
| Reaction Time | 20-25 minutes | [11] |
| Purification Method | Distillation, Recrystallization | [11] |
| Recrystallization Solvent | Petroleum Ether | [11] |
| Expected Yield | Nearly quantitative | [11] |
Experimental Protocol
4.1 Materials and Equipment
-
Chemicals:
-
This compound
-
Petroleum ether (for recrystallization)
-
Anhydrous sodium sulfate (optional, for drying)
-
-
Equipment:
-
Round-bottom flask (appropriately sized for the reaction scale)
-
Reflux condenser
-
Thermometer with adapter
-
Heating mantle or oil bath
-
Distillation apparatus (simple or vacuum, depending on scale)
-
Büchner funnel and flask
-
Beakers and Erlenmeyer flasks
-
Spatula and weighing scale
-
4.2 Safety Precautions
-
This reaction is conducted at high temperatures (>250°C). Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and heat-resistant gloves.
-
Perform the reaction in a well-ventilated fume hood.
-
Chlorophenols are toxic and can be absorbed through the skin. Avoid direct contact.
-
Handle all organic solvents with care. Petroleum ether is flammable.
4.3 Step-by-Step Procedure
-
Reaction Setup:
-
Place the desired quantity of this compound into a round-bottom flask.
-
Equip the flask with a reflux condenser.
-
Insert a thermometer through an adapter so that the bulb is immersed in the liquid to accurately monitor the reaction temperature.
-
-
Thermal Rearrangement:
-
Begin heating the flask using a heating mantle or oil bath.
-
Heat the liquid to a steady reflux.
-
Continue heating and monitor the temperature of the liquid. The rearrangement is complete when the temperature of the refluxing liquid rises to the boiling point of the product, approximately 256°C.[11] This process should take about 20 to 25 minutes.[11]
-
-
Product Isolation and Purification:
-
Once the reaction is complete (as indicated by the temperature rise), turn off the heat and allow the apparatus to cool to a safe temperature.
-
Reconfigure the apparatus for distillation. For small quantities, distillation at atmospheric pressure is sufficient. Note: For larger quantities, vacuum distillation is recommended to prevent potential decomposition of the product at high temperatures.[11]
-
Carefully distill the product. Collect the fraction that boils between 256-260°C.[11]
-
The collected distillate will solidify upon cooling or standing.[11]
-
-
Recrystallization:
-
Transfer the solidified product to a suitable flask.
-
Add a minimal amount of hot petroleum ether to dissolve the solid.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Press the crystals to remove any residual oily impurities.[11]
-
Wash the crystals with a small amount of cold petroleum ether.
-
Dry the crystals in a desiccator or a vacuum oven at low heat.
-
4.4 Characterization
-
Melting Point: The purified 2-allyl-4-chlorophenol should have a sharp melting point at 48°C.[11]
-
Spectroscopy: Confirm the structure of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Experimental Workflow Visualization
Caption: Experimental workflow for the synthesis of 2-allyl-4-chlorophenol.
References
- 1. name-reaction.com [name-reaction.com]
- 2. byjus.com [byjus.com]
- 3. Claisen Rearrangement [organic-chemistry.org]
- 4. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 2-Allyl-4-chlorophenol | 13997-73-4 | FA150954 | Biosynth [biosynth.com]
- 10. 2-Allyl-4-chlorophenol | C9H9ClO | CID 84143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. prepchem.com [prepchem.com]
Applications of p-Chlorophenyl allyl ether in the synthesis of novel organic compounds.
Abstract
p-Chlorophenyl allyl ether is a versatile aromatic ether that serves as a valuable precursor in the synthesis of a variety of novel organic compounds. Its utility primarily stems from its propensity to undergo the Claisen rearrangement, yielding 2-allyl-4-chlorophenol, a key intermediate for the construction of diverse molecular architectures. This report details the application of this compound in organic synthesis, with a focus on the preparation of substituted phenols, benzofurans, and other heterocyclic systems. Furthermore, the potential biological activities of the synthesized compounds are discussed, drawing parallels with structurally related molecules. Detailed experimental protocols for key transformations are provided, along with quantitative data and workflow visualizations to aid researchers in the practical application of this chemistry.
Introduction
The development of efficient synthetic routes to novel organic molecules is a cornerstone of chemical research, with significant implications for drug discovery, materials science, and agrochemicals. Aryl allyl ethers are a particularly useful class of starting materials due to their ability to undergo the[1]-sigmatropic Claisen rearrangement, a powerful carbon-carbon bond-forming reaction.[2][3] this compound, with its chloro-substituted aromatic ring, offers a unique starting point for the synthesis of compounds with modified electronic and lipophilic properties, which can be crucial for tuning biological activity.[4][5]
This document outlines the primary applications of this compound in the synthesis of novel organic compounds, providing detailed experimental procedures and quantitative data for key reactions.
Key Applications
The principal synthetic utility of this compound lies in its thermal or Lewis acid-catalyzed rearrangement to 2-allyl-4-chlorophenol. This intermediate can then be further elaborated into a range of more complex molecules.
Claisen Rearrangement to 2-allyl-4-chlorophenol
The Claisen rearrangement of this compound is a high-yielding transformation that proceeds readily under thermal conditions to produce 2-allyl-4-chlorophenol. This reaction is a classic example of a pericyclic reaction and is a key step in accessing a variety of substituted phenolic compounds.[6][7][8]
start [label="this compound", fillcolor="#F1F3F4"]; product [label="2-allyl-4-chlorophenol", fillcolor="#F1F3F4"]; intermediate [label="[1][1]-Sigmatropic\nRearrangement", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
start -> intermediate [label="Heat (reflux)", color="#34A853"]; intermediate -> product [label="Tautomerization", color="#34A853"];
graph [bgcolor="transparent"]; }
Experimental Protocol: Synthesis of 2-allyl-4-chlorophenol [6]
-
Materials:
-
This compound
-
Reflux condenser
-
Thermometer
-
Distillation apparatus
-
Petroleum ether
-
-
Procedure:
-
Place this compound in a flask equipped with a reflux condenser and a thermometer.
-
Heat the liquid to reflux. The temperature of the liquid will rise to approximately 256 °C over a period of 20-25 minutes.
-
Once the temperature has stabilized, discontinue refluxing and arrange the apparatus for distillation.
-
Distill the product at atmospheric pressure. The main fraction will distill between 256-260 °C. For larger quantities, vacuum distillation is recommended to minimize decomposition.
-
The distillate will solidify upon standing.
-
Press the solid material to remove any residual oil.
-
Recrystallize the solid from petroleum ether.
-
-
Yield: Nearly quantitative.[6]
-
Melting Point: 48 °C.[6]
Quantitative Data Summary: Claisen Rearrangement
| Starting Material | Product | Reaction Conditions | Yield | Reference |
| This compound | 2-allyl-4-chlorophenol | Reflux, ~256 °C | Nearly quantitative | [6] |
Synthesis of Substituted Benzofurans
2-Allyl-4-chlorophenol is an excellent precursor for the synthesis of substituted benzofurans, a class of heterocyclic compounds with a wide range of biological activities.[9] The synthesis typically proceeds via a palladium-catalyzed oxidative cyclization.
start [label="2-allyl-4-chlorophenol", fillcolor="#F1F3F4"]; intermediate [label="Oxidative\nCyclization", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="Substituted Benzofuran", fillcolor="#F1F3F4"];
start -> intermediate [label="Pd Catalyst, Oxidant", color="#4285F4"]; intermediate -> product [label="C-O Bond Formation", color="#4285F4"];
graph [bgcolor="transparent"]; }
Experimental Protocol: Palladium-Catalyzed Synthesis of 5-Chloro-2-methylbenzofuran (General Procedure)
-
Materials:
-
2-allyl-4-chlorophenol
-
Palladium(II) chloride (PdCl₂)
-
Copper(II) chloride (CuCl₂)
-
Oxygen (O₂)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
In a reaction vessel, dissolve 2-allyl-4-chlorophenol in DMF.
-
Add PdCl₂ and CuCl₂ to the solution.
-
Pressurize the vessel with oxygen.
-
Heat the reaction mixture with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture and quench with dilute HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data Summary: Benzofuran Synthesis from o-Allylphenols (Representative Examples)
| Starting Material (o-Allylphenol) | Catalyst System | Product | Yield (%) | Reference |
| 2-allylphenol | PdCl₂(CH₃CN)₂ | 2-methylbenzofuran | 85 | [9] |
| 2-cinnamylphenol | PdCl₂(C₂H₄)₂, Benzoquinone | 2-benzylbenzofuran | 78 | [1] |
Note: Specific yield for the cyclization of 2-allyl-4-chlorophenol was not found in the searched literature, but high yields are expected based on analogous reactions.
Application Notes: Potential for Novel Drug Discovery
The derivatives of this compound, particularly 2-allyl-4-chlorophenol and its subsequent products, hold promise in the development of new therapeutic agents.
Antimicrobial and Antifungal Activity
Phenolic compounds are well-known for their antimicrobial properties.[10] Studies on 2-allylphenol and its derivatives have demonstrated significant antifungal activity against various plant pathogens.[11][12][13] The introduction of a chlorine atom at the 4-position of the phenol ring is expected to enhance lipophilicity, which can lead to improved cell membrane penetration and potentially increased antimicrobial efficacy. While direct antimicrobial data for 2-allyl-4-chlorophenol is limited, related chlorinated and allylated phenols have shown activity against bacteria such as S. aureus and P. aeruginosa.[10] Researchers are encouraged to screen 2-allyl-4-chlorophenol and its derivatives for a broad range of antimicrobial activities.
Table of Antimicrobial Activity for Related Compounds
| Compound | Organism | Activity Metric | Value (µg/mL) | Reference |
| 2-allylphenol | Rhizoctonia cerealis | EC₅₀ | 8.2 - 48.8 | [11] |
| 2-(2-hydroxypropyl)phenol | Rhizoctonia cerealis | EC₅₀ | 1.0 - 23.5 | [11] |
| 2-allyl-4-nitrophenol | Botrytis cinerea | IC₅₀ | - | [14] |
Synthesis of Other Heterocyclic Scaffolds
Beyond benzofurans, the reactive allyl and hydroxyl groups of 2-allyl-4-chlorophenol provide a platform for the synthesis of other heterocyclic systems. For example, palladium-catalyzed carbo-oxygenative cyclization could be explored to generate novel fluorophores.[15] Additionally, multicomponent reactions could be employed to construct more complex heterocyclic frameworks.[16]
Conclusion
This compound is a readily accessible starting material with significant potential in the synthesis of novel organic compounds. Its efficient conversion to 2-allyl-4-chlorophenol via the Claisen rearrangement opens up avenues for the creation of substituted benzofurans and other heterocyclic systems. The chlorinated nature of these compounds makes them interesting candidates for biological screening, particularly for antimicrobial and antifungal applications. The detailed protocols and data presented herein provide a valuable resource for researchers and drug development professionals seeking to explore the synthetic utility of this versatile building block. Further investigation into the diverse reactivity of 2-allyl-4-chlorophenol is warranted and is likely to lead to the discovery of new molecules with valuable properties.
References
- 1. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synarchive.com [synarchive.com]
- 3. Claisen Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. organicreactions.org [organicreactions.org]
- 8. Claisen Rearrangement [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antifungal activity of 2-allylphenol derivatives against fungal plant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antifungal Activity of 2-Allylphenol Derivatives on the Botrytis cinerea Strain: Assessment of Possible Action Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. mdpi.com [mdpi.com]
Microwave-Assisted Synthesis of 2-allyl-4-chlorophenol via Claisen Rearrangement of p-Chlorophenyl Allyl Ether: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the microwave-assisted synthesis of 2-allyl-4-chlorophenol from p-chlorophenyl allyl ether. This transformation, a Claisen rearrangement, is a key reaction in organic synthesis for the formation of C-C bonds and the generation of functionalized phenols, which are valuable intermediates in drug discovery and development.
Introduction
The Claisen rearrangement is a powerful[1][1]-sigmatropic rearrangement that transforms allyl aryl ethers into ortho-allyl phenols. Microwave-assisted organic synthesis (MAOS) has emerged as a highly efficient method for conducting this transformation, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and cleaner reaction profiles.[2] The application of microwave irradiation to the Claisen rearrangement of this compound provides rapid access to 2-allyl-4-chlorophenol, a versatile building block for the synthesis of various biologically active molecules. The presence of the chlorine atom and the allyl group offers multiple points for further chemical modification, making it an attractive scaffold for medicinal chemistry.
Data Presentation
The following tables summarize the quantitative data for the Claisen rearrangement of this compound under both microwave-assisted and conventional heating conditions.
Table 1: Microwave-Assisted Claisen Rearrangement of this compound
| Entry | Catalyst | Solvent | Power (W) | Time (min) | Yield (%) |
| 1 | BF₃·OEt₂ | Xylene | 720 | 5-8 | 85-92[3] |
| 2 | ZnCl₂ | Xylene | 720 | 5-8 | 75-81[3] |
Table 2: Conventional Heating for Claisen Rearrangement of Aryl Allyl Ethers
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | BF₃·OEt₂ | Sulfolane | 190 | 1.5 | 43-62[3] |
| 2 | H₂SO₄ (0.2N) | - | 170-180 | 4 | 21-28[3] |
| 3 | None | Decalin | 250 | 5 | Low[3] |
Experimental Protocols
Protocol 1: Microwave-Assisted Claisen Rearrangement using BF₃·OEt₂
This protocol is based on the general procedure described for the microwave-assisted, Lewis acid-catalyzed Claisen rearrangement of o-allylaryl ethers.
Materials:
-
This compound
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Xylene (anhydrous)
-
Microwave reactor (e.g., LG MC-808 WAR Model or similar)
-
100 mL Borosil flask
-
Funnel
-
Rotary evaporator
-
Chromatography column (silica gel)
-
Ethyl acetate
-
Hexane
-
Standard laboratory glassware
Procedure:
-
In a 100 mL Borosil flask, dissolve this compound (1.0 equiv) and BF₃·OEt₂ (1.0 equiv) in a minimal amount of anhydrous xylene.
-
Place a funnel loosely on top of the flask to act as a condenser.
-
Place the flask inside the microwave reactor.
-
Irradiate the reaction mixture at 720 W. It is recommended to use cycles of 30 seconds of irradiation followed by a brief cooling period to ensure controlled heating.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The total irradiation time is typically between 5 to 8 minutes.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 80 mL of water and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate (10:1) solvent system to afford pure 2-allyl-4-chlorophenol.
Protocol 2: Synthesis of this compound (Precursor Synthesis)
The starting material, this compound, can be synthesized from 4-chlorophenol and an allyl halide via a Williamson ether synthesis.
Materials:
-
4-Chlorophenol
-
Allyl bromide (or allyl chloride)
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of 4-chlorophenol (1.0 equiv) in acetone, add powdered potassium carbonate (1.5 equiv).
-
Stir the mixture at room temperature for 15 minutes.
-
Add allyl bromide (1.2 equiv) dropwise to the suspension.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with 1M NaOH solution and then with water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain this compound.
Visualizations
Caption: Experimental workflow for the synthesis of 2-allyl-4-chlorophenol.
Caption: The Claisen rearrangement of this compound.
Applications in Drug Development
The product of this microwave-assisted synthesis, 2-allyl-4-chlorophenol, is a valuable scaffold in medicinal chemistry. The phenolic hydroxyl group, the allyl group, and the chlorine atom provide multiple handles for structural modifications to optimize pharmacological activity.
-
Antioxidant and Anti-inflammatory Agents: Phenolic compounds are well-known for their antioxidant properties. 2-allyl-4-chlorophenol itself has been reported as a synthetic antioxidant that can scavenge reactive oxygen species.[4] This scaffold can be a starting point for developing more potent antioxidant and anti-inflammatory drugs.
-
Anticancer Agents: The 4-chlorophenol moiety is present in various compounds with demonstrated anticancer activity. For instance, derivatives of 2-phenol-4-chlorophenyl-6-aryl pyridines have been synthesized and evaluated as topoisomerase II inhibitors and cytotoxic agents against several human cancer cell lines.[5] The 2-allyl-4-chlorophenol core can be incorporated into similar molecular frameworks to explore new anticancer drug candidates.
-
Antimicrobial and Antifungal Agents: Substituted phenols and their derivatives often exhibit antimicrobial properties. The structural features of 2-allyl-4-chlorophenol make it a candidate for derivatization to develop novel antibacterial and antifungal agents.
-
Signaling Pathway Modulation: The development of derivatives from this core structure can lead to molecules that interact with various biological targets. For example, the synthesis of chalcones and other complex heterocyclic structures, which are known to modulate various signaling pathways implicated in diseases like cancer, can be envisioned starting from 2-allyl-4-chlorophenol.
Caption: Drug discovery potential of 2-allyl-4-chlorophenol.
References
- 1. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Allyl-4-chlorophenol | C9H9ClO | CID 84143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Allyl-4-chlorophenol | 13997-73-4 | FA150954 | Biosynth [biosynth.com]
- 4. Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Lewis Acid-Catalyzed Rearrangement of p-Chlorophenyl Allyl Ether
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Lewis acid-catalyzed Claisen rearrangement of p-chlorophenyl allyl ether. This reaction is a crucial method for the synthesis of 2-allyl-4-chlorophenol, a valuable intermediate in the development of various pharmaceutical and agrochemical compounds. The use of Lewis acids can significantly accelerate the reaction rate and improve selectivity compared to purely thermal conditions.
Introduction
The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction involving the[1][1]-sigmatropic rearrangement of an allyl phenyl ether to an ortho-allyl phenol.[2] For this compound, this transformation yields 2-allyl-4-chlorophenol. While this rearrangement can be induced thermally, the required high temperatures can lead to side products. Lewis acids catalyze the reaction by coordinating to the ether oxygen, facilitating the sigmatropic shift and often allowing for milder reaction conditions and improved yields.[3] This document outlines protocols for this rearrangement using various Lewis acids and presents comparative data.
Reaction Mechanism and Signaling Pathway
The Lewis acid-catalyzed Claisen rearrangement of this compound proceeds through a concerted, intramolecular[1][1]-sigmatropic rearrangement. The Lewis acid (LA) coordinates to the oxygen atom of the ether, which polarizes the C-O bond and lowers the activation energy of the reaction. This coordination facilitates the formation of a six-membered cyclic transition state, leading to the rearranged intermediate, a dienone, which then rapidly tautomerizes to the stable aromatic product, 2-allyl-4-chlorophenol.
References
The Role of p-Chlorophenyl Allyl Ether in the Advancement of Novel Polymeric Materials: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-Chlorophenyl allyl ether emerges as a versatile monomer in the development of new polymers, offering a unique combination of functionalities. The presence of the allyl group allows for polymerization through various mechanisms, including radical and cationic pathways, and enables post-polymerization modifications via thiol-ene click chemistry. The chloro-substituted phenyl ring imparts desirable thermal and mechanical properties to the resulting polymers, such as enhanced stability and rigidity. Furthermore, the ether linkage is susceptible to Claisen rearrangement, a powerful tool for creating functionalized monomers or modifying polymer backbones, leading to materials with tailored properties for applications in drug delivery, biomaterials, and high-performance plastics. This document provides detailed application notes and experimental protocols for the synthesis and polymerization of this compound, as well as its modification, to guide researchers in exploring its potential in polymer science.
Introduction
Allyl-terminated polymers are a significant class of materials due to the versatility of the allyl functional group. This group can participate in various polymerization reactions and is amenable to a wide range of post-synthesis modifications.[1] The incorporation of a p-chlorophenyl group into an allyl ether monomer introduces aromaticity and a halogen substituent, which are known to enhance the thermal stability, mechanical strength, and chemical resistance of polymers.[2] this compound, therefore, stands as a promising candidate for the creation of novel polymers with advanced properties.
This document outlines potential pathways for the utilization of p--chlorophenyl allyl ether in polymer synthesis, drawing parallels from the known chemistry of similar compounds such as allyl phenyl ether and other substituted allyl ethers.
Potential Applications
The unique chemical structure of this compound suggests its utility in several areas of polymer science and material development:
-
High-Performance Thermoplastics: The rigid aromatic backbone and the polar chlorine substituent can lead to polymers with high glass transition temperatures (Tg) and good mechanical strength, suitable for engineering applications.[2]
-
Functional Polymers and Biomaterials: The allyl group can be functionalized post-polymerization to attach bioactive molecules, drugs, or targeting ligands, making these polymers attractive for biomedical applications such as drug delivery systems and tissue engineering scaffolds.[1]
-
Polymer Modification: this compound can be used as a comonomer to introduce reactive sites into other polymer chains, allowing for subsequent crosslinking or grafting to modify the properties of the base polymer.
-
Precursor for Novel Monomers: The Claisen rearrangement of this compound can be employed to synthesize new phenolic monomers with an allyl group at the ortho position, which can then be polymerized to create polymers with different architectures and properties.[3]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through a Williamson ether synthesis.[4]
Materials:
-
p-Chlorophenol
-
Allyl bromide
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous acetone or Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve p-chlorophenol (1.0 eq) in anhydrous acetone or THF in a round-bottom flask equipped with a magnetic stirrer.
-
Add potassium carbonate (1.5 eq) or slowly add sodium hydride (1.1 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add allyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel.
Caption: Workflow for the synthesis of this compound.
Radical Polymerization of this compound
Allyl ethers can undergo radical polymerization, although they sometimes act as chain transfer agents, which can limit the molecular weight of the resulting polymer.[5][6]
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) (radical initiator)
-
Anhydrous toluene or dioxane (solvent)
-
Methanol or hexane (non-solvent for precipitation)
Procedure:
-
Dissolve the this compound monomer and the radical initiator (1-2 mol% relative to the monomer) in anhydrous toluene in a Schlenk flask.
-
De-gas the solution by several freeze-pump-thaw cycles to remove oxygen, which can inhibit radical polymerization.
-
Under an inert atmosphere, heat the reaction mixture to 60-80 °C (for AIBN) and stir for 24-48 hours.
-
Monitor the monomer conversion by taking aliquots and analyzing via ¹H NMR or gas chromatography.
-
After the desired time, cool the reaction to room temperature.
-
Precipitate the polymer by pouring the solution into a large excess of a non-solvent like methanol or hexane.
-
Isolate the polymer by filtration and dry it under vacuum.
Cationic Polymerization of this compound
While direct cationic polymerization of allyl ethers can be challenging due to side reactions, a tandem isomerization-cationic polymerization approach can be more effective.[4] This method first isomerizes the allyl ether to the more reactive propenyl ether, which then undergoes efficient cationic polymerization.[7]
Materials:
-
This compound (monomer)
-
Isomerization catalyst (e.g., a ruthenium complex like RuHCl(CO)(PPh₃)₃)
-
Cationic initiator (e.g., a Lewis acid such as BF₃·OEt₂ or a protic acid like triflic acid)
-
Anhydrous solvent (e.g., dichloromethane (DCM) or toluene)
-
Methanol for quenching
-
Hexane for precipitation
Procedure:
-
Isomerization: In a Schlenk flask under an inert atmosphere, dissolve the this compound and the isomerization catalyst in the anhydrous solvent. Stir the mixture at an appropriate temperature to facilitate the isomerization of the allyl group to a propenyl group. Monitor the progress by ¹H NMR.
-
Polymerization: Once the desired conversion to the propenyl ether is achieved, cool the reaction mixture to a low temperature (e.g., -78 °C to 0 °C).
-
Introduce the cationic initiator dropwise to begin the polymerization.
-
Allow the polymerization to proceed for the desired amount of time.
-
Termination and Isolation: Terminate the reaction by adding a quenching agent like methanol. Precipitate the polymer by pouring the solution into a large volume of cold hexane. Isolate the polymer by filtration and dry it under vacuum.
Caption: Workflow for tandem isomerization-cationic polymerization.
Claisen Rearrangement of this compound
The Claisen rearrangement of this compound yields 2-allyl-4-chlorophenol, a functionalized monomer that can be used to synthesize polymers with a different architecture.[3][8]
Materials:
-
This compound
-
High-boiling point solvent (e.g., N,N-diethylaniline or diphenyl ether), or neat reaction
Procedure:
-
Place the this compound in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
If using a solvent, add it to the flask. For a neat reaction, no solvent is required.
-
Heat the reaction mixture to a high temperature (typically 180-250 °C).[8]
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the rearrangement is complete, cool the flask to room temperature.
-
The resulting 2-allyl-4-chlorophenol can be purified by column chromatography on silica gel or distillation under reduced pressure.
Caption: Signaling pathway of the Claisen rearrangement.
Data Presentation: Expected Polymer Properties
Table 1: Predicted Thermal Properties of Poly(this compound)
| Property | Predicted Value Range |
| Glass Transition Temperature (Tg) | 150 - 220 °C |
| Decomposition Temperature | > 400 °C |
| Melt Processing Temperature | 250 - 300 °C |
Table 2: Predicted Mechanical Properties of Poly(this compound)
| Property | Predicted Value Range |
| Tensile Strength | 60 - 90 MPa |
| Tensile Modulus | 2.5 - 3.5 GPa |
| Elongation at Break | 5 - 15 % |
Conclusion and Future Directions
This compound presents a promising avenue for the development of novel polymers with tunable properties. The protocols outlined in this document provide a foundational framework for researchers to explore its polymerization and modification. Future research should focus on the detailed characterization of the synthesized polymers to establish structure-property relationships. Investigating the copolymerization of this compound with other monomers could lead to a wider range of materials with tailored characteristics. Furthermore, exploring the biological and pharmaceutical applications of functionalized polymers derived from this monomer could open up new possibilities in drug delivery and biomedical engineering.
Caption: Logical relationships for potential applications.
References
- 1. Polyphenylene Ether (PPE) :: MakeItFrom.com [makeitfrom.com]
- 2. Aromatic Polymers → Term [lifestyle.sustainability-directory.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Williamson Ether Synthesis of p-Chlorophenyl Allyl Ether
These application notes provide a detailed protocol for the synthesis of p-Chlorophenyl allyl ether via the Williamson ether synthesis, a versatile and reliable method for preparing ethers.[1][2] This protocol incorporates phase-transfer catalysis (PTC) to enhance reaction rates and efficiency, particularly by facilitating the reaction between the aqueous phenoxide and the organic allyl halide phase.[1][3]
Data Presentation
The following table summarizes the typical quantitative parameters for the synthesis of this compound.
| Parameter | Value | Notes |
| Reactants | ||
| p-Chlorophenol | 1.0 equivalent | Starting material. |
| Allyl Bromide | 1.2 equivalents | Alkylating agent; a slight excess is used to ensure complete reaction of the p-chlorophenol. |
| Sodium Hydroxide (NaOH) | 1.5 equivalents | Strong base used to deprotonate the p-chlorophenol to its corresponding phenoxide.[4] |
| Catalyst | ||
| Tetrabutylammonium Bromide (TBAB) | 2-5 mol% | Phase-transfer catalyst that facilitates the transfer of the phenoxide from the aqueous to the organic phase.[1] |
| Solvent System | ||
| Toluene | 5-10 volumes | Organic solvent. Other non-polar aprotic solvents like benzene or xylene can also be used.[5] |
| Water | 5 volumes | Aqueous phase for the sodium hydroxide. |
| Reaction Conditions | ||
| Temperature | 60-70°C | Optimal temperature to ensure a reasonable reaction rate without significant side reactions.[1] |
| Reaction Time | 2-4 hours | The reaction progress should be monitored by Thin Layer Chromatography (TLC).[1] |
| Work-up & Purification | ||
| Diethyl Ether | ~15 mL for extraction | Used for extraction of the product from the aqueous phase.[6] |
| Saturated Sodium Bicarbonate | ~10 mL for washing | Used to neutralize any remaining acidic components.[6] |
| Expected Yield | High | Phase-transfer catalyzed Williamson ether syntheses are known for their high yields.[7] |
Experimental Protocols
This section details the step-by-step methodology for the synthesis of this compound.
1. Reagent Preparation and Setup:
-
In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve p-chlorophenol in toluene.
-
Prepare a 50% (w/w) aqueous solution of sodium hydroxide.
2. Formation of the Phenoxide:
-
To the stirred solution of p-chlorophenol in toluene, add the 50% aqueous sodium hydroxide solution.
-
Add a catalytic amount of tetrabutylammonium bromide (TBAB) (typically 2-5 mol%) to the mixture.[1] The TBAB will facilitate the transfer of the newly formed p-chlorophenoxide ion to the organic phase.[3]
3. Addition of Allyl Bromide:
-
Heat the biphasic mixture to 60-70°C with vigorous stirring.[1]
-
Add allyl bromide dropwise from the dropping funnel over a period of 30 minutes.[1] Maintain the temperature throughout the addition.
4. Reaction Monitoring:
-
Continue to stir the reaction mixture vigorously at 60-70°C.
-
Monitor the progress of the reaction by periodically taking samples and analyzing them by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[1]
5. Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with water.
-
Separate the organic layer from the aqueous layer.
-
Extract the aqueous layer with diethyl ether to recover any dissolved product.[6]
-
Combine all organic layers and wash sequentially with water and a saturated sodium bicarbonate solution.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
6. Purification:
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.
Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. crdeepjournal.org [crdeepjournal.org]
- 4. Khan Academy [khanacademy.org]
- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. The Williamson Ether Synthesis [cs.gordon.edu]
- 7. ptcorganics.com [ptcorganics.com]
Techniques for the Deprotection of Allyl Ethers in Complex Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The allyl ether is a versatile and widely utilized protecting group for hydroxyl functionalities in the synthesis of complex molecules, owing to its stability across a broad range of acidic and basic conditions.[1] Its effective and selective removal is a critical step in multi-step synthetic campaigns. This document provides detailed application notes and protocols for several key techniques for the deprotection of allyl ethers, with a focus on methods amenable to sensitive and complex substrates.
I. Overview of Deprotection Strategies
The selection of an appropriate deprotection strategy for an allyl ether is contingent upon the specific molecular architecture, the presence of other functional groups, and the desired reaction conditions such as pH and temperature.[2] The most common and effective methods can be broadly categorized as:
-
Transition Metal-Catalyzed Cleavage: Direct cleavage of the allyl group is often achieved using palladium, ruthenium, or nickel catalysts.[1][3][4]
-
Isomerization followed by Hydrolysis: This two-step process involves the initial isomerization of the allyl ether to a more labile prop-1-enyl ether, which is subsequently hydrolyzed.[1][4]
-
Oxidative Cleavage: This approach utilizes specific oxidizing agents to cleave the allyl group.[5]
-
Reductive Cleavage: Reductive methods, for instance using samarium(II) iodide, offer a mild alternative for deprotection.[1][2]
II. Comparative Data of Deprotection Protocols
The following tables summarize quantitative data for various allyl ether deprotection methods, facilitating a comparison of their efficacy and substrate compatibility.
Table 1: Palladium-Catalyzed Deprotection of Allyl Ethers
| Entry | Palladium Source | Reagent / Conditions | Substrate Type | Yield (%) | Time (h) | Temp. (°C) | Reference |
| 1 | Pd(PPh₃)₄ | K₂CO₃, MeOH | Aryl allyl ether | 82-97 | 1-3 | RT | [2][6] |
| 2 | 10% Pd/C | Basic conditions | Aryl allyl ether | High | - | Mild | [1][2] |
| 3 | Pd(PPh₃)₄ | Pyrrolidine, CH₃CN | Allyl ester | High | 0.3 | 0 | [2] |
| 4 | Pd(0) | Barbituric Acid | Allyl ether | High | - | RT | [1] |
| 5 | Pd(PPh₃)₄ | PMHS, ZnCl₂ | Allyl ether | High | - | Ambient | [7] |
Table 2: Isomerization-Hydrolysis and Other Methods
| Method/Reagents | Substrate Type | Reaction Time | Temperature | Yield (%) | Reference |
| [(PPh₃)₃RuCl₂] / DIPEA then H₃O⁺ | O-allyl glycoside | 4 h (isomerization) | Reflux | High | [5] |
| [(PPh₃)₃RuCl₂] / DIPEA then HgCl₂/HgO | O-allyl glycoside | 4 h (isomerization) | Reflux | ~90 | [4] |
| I₂ / DMSO | Allyl aryl ether | 1-4 h | 130 °C | High | [5] |
| SmI₂ / H₂O / i-PrNH₂ | Allyl ether | - | 0 °C | Very Good | [1] |
| NaBH₄ / DMSO | Allyl ester | 10-24 h | RT | High | [8] |
III. Experimental Protocols
A. Palladium-Catalyzed Deprotection of Aryl Allyl Ethers
This method is noted for its mildness and high selectivity for aryl allyl ethers.[5][9]
Materials:
-
Aryl allyl ether
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equiv.)
-
Potassium carbonate (K₂CO₃)
-
Dry Methanol
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aryl allyl ether (1 equiv.) in dry methanol.[5]
-
Add potassium carbonate (K₂CO₃).[5]
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv.).[5]
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).[2]
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).[2]
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).[2]
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica gel to obtain the deprotected phenol.[5]
B. Two-Step Deprotection of O-Allyl Glycosides via Isomerization-Hydrolysis
This two-step procedure is highly effective for the deprotection of allyl ethers in carbohydrate chemistry.[2]
Step 1: Isomerization Materials:
-
O-allyl glycoside
-
Dichlorotris(triphenylphosphine)ruthenium(II) [RuCl₂(PPh₃)₃] or [(PPh₃)₃RuCl₂] (catalytic amount)
-
N,N-diisopropylethylamine (DIPEA)
-
Anhydrous Toluene
Procedure:
-
Dissolve the O-allyl glycoside (1 equiv.) in anhydrous toluene under an inert atmosphere.[2][5]
-
Add a catalytic amount of [(PPh₃)₃RuCl₂] and DIPEA.[5]
-
Reflux the mixture and monitor the formation of the prop-1-enyl ether by TLC or NMR.[5]
-
Once isomerization is complete, remove the solvent and base under reduced pressure.[5]
Step 2: Hydrolysis Materials:
-
Prop-1-enyl ether from Step 1
-
Aqueous acetone
-
Mercuric chloride (HgCl₂)
-
Mercuric oxide (HgO)
Procedure:
-
Dissolve the resulting prop-1-enyl ether in aqueous acetone (water:acetone - v/v 1:1).[4]
-
Add mercuric chloride (1.0 equiv.) and mercuric oxide (0.5 equiv.) to the solution.[4]
-
Stir the mixture vigorously at room temperature for 1 hour.[4]
-
Monitor the hydrolysis by TLC.[2]
-
Upon completion, filter the reaction mixture through a pad of Celite to remove mercury salts.[2]
-
Concentrate the filtrate under reduced pressure.[2]
-
Extract the residue with a suitable organic solvent and wash with water.[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected hemiacetal.[2]
C. Oxidative Deprotection using Sodium Iodide and DMSO
This method provides a simple and efficient way to cleave allyl ethers under oxidative conditions.[10]
Materials:
-
Allyl ether
-
Sodium iodide (NaI) (catalytic amount)
-
Dimethylsulfoxide (DMSO)
-
Standard heating and reaction glassware
Procedure:
-
To a solution of the allyl ether (1 equiv.) in DMSO, add a catalytic amount of sodium iodide.[5][10]
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).[5][10]
-
After completion, allow the reaction mixture to cool to room temperature.[5][10]
-
If a solid precipitates, filter and dry the product. For non-solid products, extract with an appropriate solvent.[5][10]
IV. Mechanistic Diagrams and Workflows
Caption: Palladium-catalyzed allyl ether deprotection mechanism.
Caption: Workflow for isomerization-hydrolysis deprotection.
Caption: Decision workflow for selecting a deprotection method.
References
- 1. Allyl Ethers [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]
- 4. Disclaimer / Avertissement [epe.bac-lac.gc.ca]
- 5. benchchem.com [benchchem.com]
- 6. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]
- 7. Facile and selective cleavage of allyl ethers, amines and esters using polymethylhydrosiloxane-ZnCl2/Pd(PPh3)4 [organic-chemistry.org]
- 8. tandfonline.com [tandfonline.com]
- 9. A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Synthesis of 2-Allyl-4-chlorophenol via Claisen Rearrangement of p-Chlorophenyl Allyl Ether: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-allyl-4-chlorophenol, a valuable substituted phenol, through the Claisen rearrangement of p-chlorophenyl allyl ether. Substituted phenols are crucial building blocks in the synthesis of pharmaceuticals and other biologically active molecules. The introduction of an allyl group via this rearrangement opens up possibilities for further functionalization.
The primary method detailed is a thermal Claisen rearrangement. Additionally, this note discusses alternative methodologies, such as Lewis acid-catalyzed and microwave-assisted rearrangements, which may offer advantages in terms of reaction time and conditions.
Overview of the Claisen Rearrangement
The Claisen rearrangement is a powerful and well-established carbon-carbon bond-forming reaction.[1] It is a[1][1]-sigmatropic rearrangement where an allyl phenyl ether rearranges upon heating to form an ortho-allyl phenol.[2][3] The reaction proceeds through a concerted, intramolecular cyclic transition state.[2][4] In the case of this compound, the rearrangement exclusively yields 2-allyl-4-chlorophenol as the ortho position is unsubstituted.
Experimental Protocols
This section provides a detailed protocol for the synthesis of this compound and its subsequent thermal Claisen rearrangement to 2-allyl-4-chlorophenol.
Synthesis of this compound (Starting Material)
Materials:
-
p-Chlorophenol
-
Allyl bromide
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
Procedure:
-
To a solution of p-chlorophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add allyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the potassium salts.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with 10% aqueous sodium hydroxide solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.
Thermal Claisen Rearrangement to 2-Allyl-4-chlorophenol
Materials:
-
This compound
-
Petroleum ether (for recrystallization)
Procedure:
-
Place this compound in a round-bottom flask equipped with a reflux condenser and a thermometer.
-
Heat the liquid to reflux. The temperature of the liquid will rise to approximately 256°C.[5]
-
Maintain reflux for about 20-25 minutes.[5]
-
For larger quantities, it is advisable to minimize the reflux time and perform the subsequent distillation under vacuum.[5]
-
Distill the reaction mixture. The product, 2-allyl-4-chlorophenol, will distill at a temperature range of 256-260°C.[5]
-
The distillate will solidify upon standing.[5]
-
Press the solid product to remove any residual oil.[5]
-
Recrystallize the crude product from petroleum ether to yield pure 2-allyl-4-chlorophenol, which has a melting point of 48°C.[5] The yield for this reaction is reported to be nearly quantitative.[5]
Data Presentation
Physical and Spectroscopic Data of 2-Allyl-4-chlorophenol
| Property | Value |
| Molecular Formula | C₉H₉ClO[6] |
| Molecular Weight | 168.62 g/mol [6] |
| Appearance | Solid[5] |
| Melting Point | 48°C[5] |
| Boiling Point | 256-260°C[5] |
| CAS Number | 13997-73-4[6] |
Further characterization data, such as GC-MS and IR spectra, can be found in public databases like PubChem.[6]
Comparison of Claisen Rearrangement Methods for Aryl Allyl Ethers (Analogous Systems)
The following table summarizes conditions for different Claisen rearrangement methodologies applied to similar aryl allyl ethers, which can be starting points for the optimization of the this compound rearrangement.
| Method | Substrate Example | Catalyst/Conditions | Solvent | Time | Yield (%) |
| Thermal | This compound | Reflux (~256°C) | Neat | 20-25 min | ~100[5] |
| Microwave-Assisted | Allyl o-chlorophenyl ether | Boric Acid | o-Xylene | 30 min | 75[1] |
| Lewis Acid Catalyzed (Microwave) | o-Allylaryl ether | ZnCl₂ | Xylene | 5-8 min | - |
| Lewis Acid Catalyzed (Microwave) | o-Allylaryl ether | BF₃·OEt₂ | Xylene | 5-8 min | - |
Mandatory Visualizations
Reaction Mechanism: Claisen Rearrangement
Caption: Claisen rearrangement of this compound.
Experimental Workflow: Thermal Rearrangement
Caption: Workflow for the thermal synthesis of 2-allyl-4-chlorophenol.
Application Notes and Alternative Methodologies
The thermal Claisen rearrangement of this compound is a robust and high-yielding method. However, the high reaction temperature might not be suitable for substrates with sensitive functional groups. For such cases, or to potentially reduce reaction times, alternative methods can be explored.
-
Lewis Acid Catalysis: The Claisen rearrangement can be accelerated by the use of Lewis acids. Common Lewis acids like boric acid, zinc chloride, and boron trifluoride etherate have been shown to catalyze the rearrangement of aryl allyl ethers, often at lower temperatures than the thermal process.[1] For instance, the rearrangement of o-allylaryl ethers has been successfully carried out using ZnCl₂ or BF₃·OEt₂ under microwave irradiation.
-
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. The microwave-assisted Claisen rearrangement, often in the presence of a Lewis acid or in a high-boiling solvent like o-xylene, can significantly reduce reaction times from hours to minutes.[1] For example, the rearrangement of allyl o-chlorophenyl ether in the presence of boric acid under microwave irradiation at 220°C was completed in 30 minutes, yielding 75% of the product.[1]
Researchers can adapt these alternative methodologies to the synthesis of 2-allyl-4-chlorophenol, potentially leading to a more energy-efficient and faster protocol. Optimization of the catalyst, solvent, and reaction time would be necessary to achieve high yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. prepchem.com [prepchem.com]
- 6. 2-Allyl-4-chlorophenol | C9H9ClO | CID 84143 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the yield of the p-Chlorophenyl allyl ether Claisen rearrangement.
Welcome to the technical support center for the Claisen rearrangement of p-Chlorophenyl Allyl Ether. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize reaction yields and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My Claisen rearrangement of this compound is resulting in a low yield. What are the primary factors I should investigate?
Low yields in the Claisen rearrangement are commonly attributed to suboptimal reaction temperature or the electronic properties of the substrate.[1]
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Reaction Temperature: The traditional Claisen rearrangement is a thermal process often requiring high temperatures, typically between 180-250°C, for efficient conversion.[1] If the reaction is sluggish, a gradual increase in temperature should be the first step in optimization.
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Solvent Choice: High-boiling point solvents are crucial for achieving the necessary reaction temperature. Solvents such as decalin, xylene, and N,N-diethylaniline are commonly used.[1] Propylene carbonate has emerged as a greener alternative to 1,2-dichlorobenzene, in some cases improving yields and reducing reaction times.[1]
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Lewis Acid Catalysis: To avoid the high temperatures that can lead to decomposition, a Lewis acid catalyst can be employed. Catalysts like BF₃·OEt₂, AlCl₃, and ZnCl₂ can significantly accelerate the reaction, often allowing it to proceed at or near room temperature.[1]
Q2: I am observing the formation of byproducts in my reaction. What are the likely side reactions and how can I minimize them?
Byproduct formation is a common issue in high-temperature reactions. The primary byproduct in the Claisen rearrangement of aryl allyl ethers is often the corresponding phenol (p-chlorophenol in this case) due to ether cleavage.
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Minimizing Cleavage: Employing milder reaction conditions can help reduce the formation of cleavage products. The use of Lewis acid catalysts allows the reaction to proceed at lower temperatures, thereby minimizing decomposition pathways.[2]
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Microwave Irradiation: Microwave-assisted synthesis can sometimes provide cleaner reaction profiles with fewer byproducts compared to conventional heating.[1] However, it's important to note that for some substrates, microwave irradiation can paradoxically increase the yield of cleavage byproducts.[3] Careful optimization of microwave parameters (temperature, time, power) is crucial.
Q3: How does the chloro-substituent at the para position affect the Claisen rearrangement?
The electronic nature of substituents on the aromatic ring influences the regioselectivity of the rearrangement. Electron-withdrawing groups, such as the chloro group, at the para position do not sterically hinder the ortho positions, allowing the primary-sigmatropic rearrangement to occur there.[4] The presence of a substituent at the para-position also prevents a subsequent Cope rearrangement to that position, simplifying the product mixture.[5]
Q4: Can I use microwave irradiation to improve the yield and reduce the reaction time?
Yes, microwave-assisted heating is a viable strategy to accelerate the Claisen rearrangement. It can lead to a significant reduction in reaction time and, in some cases, an improvement in yield compared to conventional heating. However, the outcome can be substrate-dependent, and optimization is necessary.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | Insufficient reaction temperature. | Gradually increase the reaction temperature, ensuring it is within the typical range of 180-250°C for thermal rearrangements.[1] |
| Inappropriate solvent. | Switch to a higher-boiling point solvent like decalin, xylene, or propylene carbonate to maintain the required temperature.[1] | |
| Reaction time is too short. | Increase the reaction time and monitor the progress using TLC or GC. | |
| Significant Byproduct Formation (e.g., p-chlorophenol) | High reaction temperatures leading to ether cleavage. | Employ a Lewis acid catalyst (e.g., BF₃·OEt₂, AlCl₃) to lower the required reaction temperature.[1] |
| Consider using microwave-assisted heating with optimized parameters to potentially reduce side reactions.[1] | ||
| Difficulty in Product Purification | Presence of unreacted starting material and byproducts. | Optimize the reaction conditions to maximize conversion and minimize byproducts. For purification, column chromatography on silica gel is typically effective. Recrystallization from a suitable solvent like petroleum ether can also be employed.[6] |
Quantitative Data Summary
Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for the Claisen Rearrangement of Allyl Aryl Ethers
| Entry | Substrate | Method | Catalyst | Time | Yield (%) | Reference |
| 1 | Allyl phenyl ether | Conventional Heating | None | 20 h | 85 | [7] |
| 2 | Allyl phenyl ether | Microwave | BF₃·OEt₂ | 10 min | 92 | |
| 3 | 1-Allyloxy-4-methoxybenzene | Conventional Heating (Solvent-free) | None | 4 h | ~18 | [3][8] |
| 4 | 1-Allyloxy-4-methoxybenzene | Microwave (Solvent-free) | None | 4 h | ~36 | [3][8] |
Table 2: Effect of Lewis Acid Catalysts on the Claisen Rearrangement
| Entry | Substrate | Catalyst | Temperature (°C) | Yield (%) | Reference |
| 1 | Propionyl chloride + (E)-crotyl morpholine | Yb(OTf)₃ | 23 | >75 | [2] |
| 2 | Propionyl chloride + (E)-crotyl morpholine | AlCl₃ | 23 | >75 | [2] |
| 3 | Propionyl chloride + (E)-crotyl morpholine | TiCl₄·THF₂ | 23 | >75 | [2] |
Experimental Protocols
Protocol 1: Thermal Claisen Rearrangement of this compound
This protocol is a general procedure and may require optimization.
Materials:
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This compound
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High-boiling point solvent (e.g., N,N-diethylaniline, decalin)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Thermometer
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Standard work-up and purification reagents (e.g., ethyl acetate, 1M HCl, brine, anhydrous sodium sulfate)
Procedure:
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Place this compound in a round-bottom flask equipped with a reflux condenser and a thermometer.
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If using a solvent, add it to the flask. For a neat reaction, proceed without a solvent.
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Heat the mixture to reflux. A temperature of approximately 200-250°C is typically required.[1][6]
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Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Once the reaction is complete (typically after several hours, but can be as short as 20-25 minutes for a neat reaction reaching 256°C), cool the mixture to room temperature.[6]
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Work-up: Dilute the reaction mixture with a suitable organic solvent like ethyl acetate. Wash with 1 M HCl to remove any amine solvent, followed by water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by distillation under vacuum or by column chromatography on silica gel.[6] The product, 2-allyl-4-chlorophenol, can also be recrystallized from petroleum ether.[6]
Protocol 2: Lewis Acid-Catalyzed Claisen Rearrangement
This protocol utilizes a Lewis acid to facilitate the rearrangement under milder conditions.
Materials:
-
This compound
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Anhydrous solvent (e.g., dichloromethane, o-xylene)
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Lewis acid (e.g., BF₃·OEt₂, AlCl₃)
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard work-up and purification reagents
Procedure:
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In an oven-dried flask under an inert atmosphere, dissolve this compound in the anhydrous solvent.
-
Cool the solution to the desired temperature (can range from 0°C to room temperature).
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Slowly add the Lewis acid (typically 0.1 to 1.0 equivalent) to the stirred solution.
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Monitor the reaction by TLC.
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Upon completion, quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃ or water.
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Work-up: Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
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Purification: Filter, concentrate, and purify the crude product by column chromatography.
Protocol 3: Microwave-Assisted Claisen Rearrangement
This protocol employs microwave irradiation to accelerate the reaction.
Materials:
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This compound
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Microwave-safe reaction vessel with a magnetic stir bar
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Microwave reactor
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Solvent (e.g., o-xylene, or solvent-free)
-
Standard work-up and purification reagents
Procedure:
-
Place this compound in a microwave-safe reaction vessel.
-
If using a solvent, add it to the vessel. A catalyst, such as a Lewis acid or zeolite, can also be added.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 180-220°C) for a specified time (e.g., 10-60 minutes).[7]
-
After the reaction is complete, cool the vessel to room temperature.
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Work-up: Open the vessel and transfer the contents to a larger flask. Dilute with an organic solvent and perform a standard aqueous work-up.
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Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Visualizations
Caption: Experimental workflow for the Claisen rearrangement of this compound.
Caption: Troubleshooting logic for low yield in the Claisen rearrangement.
References
- 1. benchchem.com [benchchem.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Microwave-assisted organic syntheses: microwave effect on intramolecular reactions – the Claisen rearrangement of allylphenyl ether and 1-allyloxy-4-methoxybenzene - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Regioselectivity of the Claisen Rearrangement of Meta- and Para-Substituted Allyl Aryl Ethers [mdpi.com]
- 5. Claisen Rearrangement [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Identifying and minimizing side products in p-Chlorophenyl allyl ether synthesis.
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side products during the synthesis of p-Chlorophenyl allyl ether.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The synthesis of this compound is typically achieved through the Williamson ether synthesis.[1][2][3][4] This reaction involves the nucleophilic substitution (SN2) of an allyl halide (e.g., allyl bromide) by the p-chlorophenoxide ion.[1][2] The p-chlorophenoxide is generated in situ by treating p-chlorophenol with a suitable base.[3][5]
Q2: What are the most common side products in this synthesis?
The primary side products of concern in the synthesis of this compound are:
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2-allyl-4-chlorophenol: This arises from the Claisen rearrangement of the desired this compound product, a reaction that is promoted by heat.[6][7][8][9]
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C-Alkylated Products: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) to form the desired ether or at a carbon atom on the aromatic ring (C-alkylation) to form an allyl-substituted chlorophenol.[3][10]
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Allyl alcohol and Diallyl ether: These can form from the hydrolysis of the allyl halide if water is present in the reaction mixture.[11]
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Elimination Products: Although less common with primary halides like allyl bromide, elimination reactions can occur, especially at higher temperatures, to form allene.[3][10]
Q3: How does reaction temperature affect the formation of side products?
Temperature plays a critical role. Higher temperatures can accelerate the rate of the desired SN2 reaction but also significantly promote the unwanted Claisen rearrangement and elimination side reactions.[6][8][10] For the Williamson ether synthesis, a typical temperature range is 50-100 °C.[4][10] It is crucial to maintain the lowest possible temperature that allows for a reasonable reaction rate to minimize these side reactions.
Q4: What is the role of the solvent in this reaction?
The choice of solvent is critical for favoring the desired O-alkylation over C-alkylation. Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile are recommended as they solvate the cation of the base, leaving the phenoxide ion more available for nucleophilic attack on the allyl halide, thus favoring O-alkylation.[3][10] Protic solvents like ethanol can lead to more C-alkylation.[10]
Q5: Which base is most suitable for this synthesis?
A strong, non-nucleophilic base is ideal to ensure the complete and irreversible deprotonation of p-chlorophenol to its corresponding phenoxide.[1] Sodium hydride (NaH) or potassium hydride (KH) are excellent choices as they form the alkoxide with the liberation of hydrogen gas, which drives the deprotonation to completion.[1][10] Weaker bases like potassium carbonate (K2CO3) can also be used, often in combination with a phase-transfer catalyst.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | Incomplete reaction. | - Ensure a sufficiently strong base (e.g., NaH) is used for complete deprotonation of p-chlorophenol.[10] - Increase the reaction time.[10] - Consider gently warming the reaction, but monitor for side product formation. |
| Presence of water in reagents or solvent. | - Use anhydrous solvents and ensure all glassware is thoroughly dried. Water can lead to hydrolysis of the allyl halide.[10] | |
| Competing C-alkylation. | - Switch to a polar aprotic solvent like DMF or acetonitrile to favor O-alkylation.[10] | |
| Significant amount of 2-allyl-4-chlorophenol detected | Claisen rearrangement has occurred. | - Lower the reaction temperature. The Claisen rearrangement is thermally induced.[6][7][8] - Minimize the reaction time to what is necessary for the completion of the ether synthesis. |
| Presence of allyl alcohol and/or diallyl ether | Hydrolysis of the allyl halide. | - Ensure all reagents and solvents are anhydrous.[11] |
| Reaction is slow or does not proceed to completion | Insufficiently strong base. | - Use a stronger base like sodium hydride (NaH) to ensure complete formation of the nucleophilic phenoxide.[1][10] |
| Poor nucleophilicity of the phenoxide. | - Use a polar aprotic solvent (e.g., DMF, DMSO) to enhance the nucleophilicity of the phenoxide.[3][10] |
Data Presentation
The following table illustrates the influence of the solvent on the ratio of O-alkylation to C-alkylation for a phenoxide, which is a critical factor in the synthesis of this compound.
| Solvent | Temperature (°C) | % O-Alkylated Product (Ether) | % C-Alkylated Product (Phenol) |
| N,N-Dimethylformamide (DMF) | 50 | High | Low |
| Acetonitrile | 50 | High | Low |
| Ethanol | 50 | Moderate | Significant |
| Water | 50 | Low | High |
Note: The values in this table are representative and intended to show the general trend. Actual percentages will vary based on specific reaction conditions.
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
Materials:
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p-Chlorophenol
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Allyl bromide
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Anhydrous N,N-dimethylformamide (DMF)
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Diethyl ether
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Saturated aqueous sodium bicarbonate solution
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Saturated aqueous sodium chloride solution (brine)
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Anhydrous magnesium sulfate
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Round-bottom flask
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Magnetic stirrer and stir bar
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Septum and needles
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Ice bath
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Heating mantle with temperature controller
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Separatory funnel
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Rotary evaporator
Procedure:
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Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
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Deprotonation: To the flask, add p-chlorophenol followed by anhydrous DMF. Stir the mixture until the p-chlorophenol is completely dissolved. Cool the solution to 0 °C in an ice bath.
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Carefully add sodium hydride portion-wise to the stirred solution. Hydrogen gas will be evolved. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete to ensure full formation of the p-chlorophenoxide.
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Alkylation: Slowly add allyl bromide to the reaction mixture via syringe.
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After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, gently heat the mixture to 50-60 °C and maintain this temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
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Workup: Once the reaction is complete, cool the mixture to room temperature and cautiously quench it by the slow addition of water.
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Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
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Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
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Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.
Visualizations
Caption: Main synthesis pathway and competing side reactions.
Caption: The Claisen rearrangement of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. byjus.com [byjus.com]
- 5. youtube.com [youtube.com]
- 6. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Claisen Rearrangement [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods [mdpi.com]
Technical Support Center: Purification of Crude p-Chlorophenyl Allyl Ether
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective purification of crude p-Chlorophenyl allyl ether.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.
Problem 1: After aqueous work-up, my crude product is a dark or colored oil.
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Possible Cause: The color may be due to phenolic impurities, particularly unreacted p-chlorophenol, which can oxidize and form colored species. It could also indicate the presence of high molecular weight byproducts.
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Solution: Before further purification, wash the crude ether solution with a 1 M sodium hydroxide (NaOH) solution. This will deprotonate the acidic p-chlorophenol, forming the water-soluble sodium p-chlorophenoxide, which will be extracted into the aqueous layer. Follow this with a brine wash to remove residual water and dissolved inorganic salts.
Problem 2: During vacuum distillation, the product is co-distilling with an impurity or I am getting a poor yield.
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Possible Cause: This could be due to an impurity with a boiling point very close to that of this compound. A likely candidate is diallyl ether, which can form as a byproduct. A poor yield could also result from thermal decomposition or a Claisen rearrangement if the distillation temperature is too high.
-
Solution:
-
Optimize Vacuum: Ensure you are using a sufficiently low pressure (e.g., 1-5 mmHg) to lower the boiling point of the product and minimize thermal stress.
-
Fractional Distillation: Employ a short-path distillation apparatus with a fractionating column to improve the separation of components with close boiling points.
-
Alternative Purification: If distillation is ineffective, consider flash column chromatography for better separation based on polarity differences.
-
Problem 3: My purified product shows an extra peak in the 1H NMR spectrum in the aromatic region and a new phenolic -OH peak in the IR spectrum.
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Possible Cause: This is a strong indication that a Claisen rearrangement has occurred, converting the this compound into its isomer, 2-allyl-4-chlorophenol.[1][2] This is often triggered by excessive heat during synthesis or distillation.[1][2]
-
Solution:
-
Temperature Control: Carefully control the temperature during both the synthesis and purification steps. Avoid prolonged heating at high temperatures.
-
Purification Strategy: If the rearrangement product has already formed, it can be separated from the desired ether. Since 2-allyl-4-chlorophenol is acidic, it can be removed by washing the crude product with an aqueous base like NaOH, similar to the removal of unreacted p-chlorophenol. Alternatively, flash column chromatography can effectively separate the less polar ether from the more polar phenol.
-
Problem 4: My flash chromatography separation is poor, with broad peaks or tailing.
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Possible Cause: The solvent system may not be optimal for separating the product from impurities. Tailing can occur if the compound interacts too strongly with the stationary phase, which can happen with even mildly polar compounds on silica gel.
-
Solution:
-
Solvent System Optimization: Use Thin-Layer Chromatography (TLC) to test various solvent systems. A good starting point for this compound is a mixture of hexane and ethyl acetate. A typical gradient might run from 2% to 10% ethyl acetate in hexane.
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Adjusting Polarity: If the product is not moving from the baseline, gradually increase the polarity of the eluent. If it is moving too quickly, decrease the eluent's polarity.
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Tailing Reduction: To reduce tailing, you can sometimes add a very small amount (e.g., 0.1-0.5%) of a modifier like triethylamine to the eluent to neutralize acidic sites on the silica gel.
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Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via Williamson ether synthesis?
A1: The most common impurities include:
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Unreacted Starting Materials: p-chlorophenol and the allyl halide (e.g., allyl bromide).
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Byproducts of Side Reactions:
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Allyl alcohol: Formed from the hydrolysis of the allyl halide if water is present in the reaction mixture.
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Diallyl ether: Can be formed by the reaction of allyl alcohol with the allyl halide.
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2-Allyl-4-chlorophenol: The product of the Claisen rearrangement, which can occur if the reaction or purification is carried out at high temperatures.[1][2]
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Q2: Which purification technique is generally preferred for this compound?
A2: Vacuum distillation is often the preferred method for purifying ethers on a larger scale, especially if the impurities have significantly different boiling points from the product. For smaller scales or when impurities have similar boiling points but different polarities (like the Claisen rearrangement product), flash column chromatography offers higher resolution.
Q3: Is recrystallization a suitable method for purifying this compound?
A3: Recrystallization is generally used for purifying solid compounds. Since this compound is typically a liquid at room temperature, recrystallization is not a suitable primary purification technique.
Q4: How can I remove unreacted p-chlorophenol from the crude product?
A4: Unreacted p-chlorophenol can be effectively removed by an extractive work-up. Wash the crude product (dissolved in an organic solvent like diethyl ether or ethyl acetate) with a 1 M aqueous solution of a base such as sodium hydroxide. The p-chlorophenol will react to form the water-soluble sodium p-chlorophenoxide and move into the aqueous layer, which can then be separated and discarded.
Q5: What analytical techniques are recommended to confirm the purity of the final product?
A5: A combination of techniques should be used to confirm purity:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the this compound and to check for the absence of proton or carbon signals corresponding to impurities.
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Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify any volatile impurities and to confirm the molecular weight of the product.
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Infrared (IR) Spectroscopy: To verify the presence of the ether linkage and the absence of hydroxyl (-OH) groups from phenolic or alcoholic impurities.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Technique | Principle of Separation | Advantages | Disadvantages | Best Suited For |
| Aqueous Wash (Base Extraction) | Acidity Difference | Simple, fast, and effective for removing acidic impurities like p-chlorophenol. | Only removes acidic impurities; will not remove non-acidic byproducts. | Initial work-up of the crude reaction mixture. |
| Vacuum Distillation | Boiling Point Difference | Good for large-scale purification; can effectively remove non-volatile impurities. | Requires careful temperature and pressure control to avoid thermal decomposition or Claisen rearrangement; may not separate impurities with close boiling points. | Large-scale purification where impurities have significantly different boiling points. |
| Flash Column Chromatography | Polarity Difference | High resolution; capable of separating compounds with very similar boiling points but different polarities. | Can be time-consuming and requires larger volumes of solvent; may have lower recovery than distillation. | Small to medium-scale purification, especially when dealing with impurities of similar volatility but different polarity (e.g., the Claisen rearrangement product). |
Experimental Protocols
Protocol 1: General Purification of Crude this compound
This protocol outlines a general procedure for the purification of crude this compound obtained from a Williamson ether synthesis reaction.
1. Aqueous Work-up (Base Wash)
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Objective: To remove unreacted p-chlorophenol.
-
Procedure:
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Transfer the crude reaction mixture to a separatory funnel. If the reaction was performed in a solvent, ensure it is immiscible with water (e.g., diethyl ether, ethyl acetate). If no solvent was used, dissolve the crude product in a suitable organic solvent.
-
Add an equal volume of 1 M sodium hydroxide (NaOH) solution to the separatory funnel.
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Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
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Allow the layers to separate. The organic layer contains the this compound, while the aqueous layer contains the sodium salt of p-chlorophenol.
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Drain and discard the lower aqueous layer.
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Repeat the wash with 1 M NaOH solution one more time.
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Wash the organic layer with an equal volume of water, followed by a wash with an equal volume of brine (saturated NaCl solution).
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Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
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Filter to remove the drying agent, and concentrate the filtrate using a rotary evaporator to obtain the crude, washed this compound.
-
2. Final Purification (Choose one of the following)
A. Vacuum Distillation
-
Objective: To purify the ether based on its boiling point.
-
Apparatus: Short-path distillation apparatus, round-bottom flask, receiving flask, thermometer, vacuum pump with a pressure gauge, and a heating mantle with a stirrer.
-
Procedure:
-
Place the crude, washed this compound into the round-bottom flask.
-
Assemble the short-path distillation apparatus, ensuring all joints are properly sealed with vacuum grease.
-
Connect the apparatus to a vacuum pump.
-
Gradually reduce the pressure to the desired level (e.g., 1-5 mmHg).
-
Begin heating the distillation flask with stirring.
-
Collect any initial low-boiling fractions (e.g., residual solvent, diallyl ether) in a separate receiving flask.
-
As the temperature stabilizes, switch to a clean receiving flask to collect the main fraction of this compound at its boiling point under the applied pressure.
-
Stop the distillation once the main fraction has been collected and before any higher-boiling impurities begin to distill.
-
B. Flash Column Chromatography
-
Objective: To purify the ether based on its polarity.
-
Materials: Chromatography column, silica gel, sand, eluent (e.g., a mixture of hexane and ethyl acetate), collection tubes.
-
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 2% ethyl acetate in hexane) and pack the column.
-
Sample Loading: Dissolve the crude, washed ether in a minimal amount of the initial eluent and load it onto the top of the silica gel column.
-
Elution: Begin eluting with the initial solvent mixture, collecting fractions.
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Gradient Elution (Optional but Recommended): Gradually increase the polarity of the eluent (e.g., from 2% to 5% to 10% ethyl acetate in hexane) to elute the compounds.
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Monitoring: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
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Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Mandatory Visualization
Caption: Troubleshooting workflow for purification of this compound.
References
Troubleshooting common issues in the Claisen rearrangement of aryl ethers.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the Claisen rearrangement of aryl ethers. The information is tailored for researchers, scientists, and drug development professionals to help optimize their experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Claisen rearrangement is resulting in a low yield or is not proceeding to completion. What are the common causes and how can I improve the conversion?
A: Low yields in a Claisen rearrangement can stem from several factors, primarily related to reaction temperature and the electronic nature of your substrate.[1]
Troubleshooting Steps:
-
Increase Reaction Temperature: The traditional Claisen rearrangement is a thermal process often requiring high temperatures, typically in the range of 180-250°C, to proceed efficiently.[1] If your reaction is sluggish, a primary solution is to gradually increase the temperature.
-
Employ a High-Boiling Point Solvent: The choice of solvent is critical for achieving the necessary temperature. High-boiling point solvents like decalin, xylene, or N,N-diethylaniline are often used for thermal rearrangements.[1][2] Propylene carbonate has been shown to be an effective and more environmentally friendly alternative in some cases.[1][3]
-
Introduce a Lewis Acid Catalyst: To avoid the high temperatures that can lead to decomposition, a Lewis acid catalyst can be used.[1][4] Catalysts such as BCl₃, BF₃·OEt₂, AlCl₃, and ZnCl₂ can significantly accelerate the reaction, often allowing it to proceed at or near room temperature.[1][4]
-
Utilize Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and sometimes improve yields by promoting rapid and uniform heating.[1][5]
Q2: I am observing a significant amount of the corresponding phenol (from the cleavage of the allyl group) as a by-product. How can I minimize this?
A: The formation of the parent phenol is a common side reaction, often resulting from the harsh conditions of the thermal rearrangement.[1][4]
Potential Solutions:
-
Milder Reaction Conditions: The most effective way to reduce phenol formation is to lower the reaction temperature. This can be achieved by using a Lewis acid catalyst, which promotes the rearrangement under milder conditions.[1][4]
-
Optimize Heating: If using thermal conditions, ensure uniform heating and avoid localized overheating which can promote cleavage. Microwave irradiation can sometimes provide more controlled heating.[1]
Q3: My reaction is producing a mixture of ortho- and para-isomers. How can I control the regioselectivity?
A: The regioselectivity of the aromatic Claisen rearrangement is influenced by steric hindrance at the ortho positions and the electronic nature of substituents on the aromatic ring.[6]
Key Factors and Solutions:
-
Steric Hindrance: If both ortho positions are blocked, the allyl group will migrate to the para position, often via a subsequent Cope rearrangement.[6][7] If one ortho position is sterically hindered, the rearrangement will favor the less hindered position.
-
Electronic Effects of Substituents: The electronic nature of substituents on the aromatic ring, particularly at the meta position, can direct the rearrangement.[6] Generally, electron-donating groups (EDGs) tend to favor rearrangement to the para position.[1]
Q4: I am having difficulty purifying my product from the reaction mixture. What are some common purification strategies?
A: Purification of the product from a Claisen rearrangement can be challenging due to the presence of starting material, side products, and high-boiling solvents.
Purification Steps:
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a non-polar solvent was used, it can be removed under reduced pressure. Dilute the residue with an organic solvent like ethyl acetate and wash with water and brine.[1]
-
Column Chromatography: The most common method for purifying the crude product is column chromatography on silica gel.[1][2] A suitable solvent system (e.g., hexane/ethyl acetate) should be determined by thin-layer chromatography (TLC).
Data Presentation
Table 1: Effect of Solvent on Reaction Yield and Time
| Aryl Allyl Ether | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Allyl phenyl ether | N,N-diethylaniline | 200 | 3 | 75 |
| Allyl phenyl ether | 1,2-dichlorobenzene | 180 | 10 | 60 |
| Allyl phenyl ether | Propylene carbonate | 180 | 5 | 85 |
| 4-Methoxyphenyl allyl ether | N,N-diethylaniline | 200 | 2 | 80 |
| 4-Methoxyphenyl allyl ether | Propylene carbonate | 180 | 3 | 90 |
This table compiles representative data to illustrate the impact of solvent choice on reaction efficiency. Actual results may vary depending on the specific substrate and reaction conditions.
Table 2: Common Lewis Acid Catalysts and Reaction Conditions
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) |
| BCl₃ | 10 | Dichloromethane | 0 - 25 | 1 - 4 |
| BF₃·OEt₂ | 20 | Dichloromethane | 25 | 2 - 6 |
| AlCl₃ | 15 | Dichloromethane | 0 - 25 | 1 - 3 |
| ZnCl₂ | 30 | Xylene (Microwave) | 150 | 0.5 - 1 |
This table provides examples of common Lewis acid catalysts and typical reaction conditions. Optimization is often necessary for specific substrates.
Experimental Protocols
Protocol 1: General Procedure for Thermal Claisen Rearrangement
-
Reaction Setup: Place the aryl allyl ether (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Add a high-boiling point solvent (e.g., N,N-diethylaniline or propylene carbonate). For a neat reaction, no solvent is required.
-
Heating: Heat the reaction mixture to the desired temperature (typically 180-225°C) and maintain for several hours.[2]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a non-polar solvent was used, it can be removed under reduced pressure. Dilute the residue with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.[1]
Protocol 2: General Procedure for Lewis Acid-Catalyzed Claisen Rearrangement
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl allyl ether (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane).
-
Catalyst Addition: Cool the solution to the desired temperature (e.g., 0°C) and add the Lewis acid catalyst (e.g., BCl₃, 10 mol%) dropwise.
-
Reaction: Stir the reaction mixture at the specified temperature and monitor its progress by TLC or GC.
-
Quenching: Upon completion, carefully quench the reaction by adding a suitable reagent (e.g., water or a saturated aqueous solution of NaHCO₃).
-
Work-up: Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for Claisen rearrangement.
Caption: General reaction pathway for Claisen rearrangement.
References
Technical Support Center: Optimizing the Claisen Rearrangement of p-Chlorophenyl Allyl Ether
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the Claisen rearrangement of p-Chlorophenyl allyl ether.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Claisen rearrangement of this compound is resulting in a low yield. What are the potential causes and solutions?
Low yields are a common issue, often stemming from suboptimal reaction conditions or substrate decomposition. The traditional thermal Claisen rearrangement requires high temperatures, typically between 180-250°C, to proceed efficiently.[1]
Troubleshooting Steps:
-
Increase Reaction Temperature: If the reaction is sluggish, the temperature may be too low. Gradually increase the temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Consider a Higher-Boiling Solvent: If the desired temperature is not achievable, switch to a higher-boiling solvent like decalin or use a solvent-free approach.
-
Introduce a Lewis Acid Catalyst: High temperatures can lead to decomposition. Lewis acid catalysts such as boron trichloride (BCl₃), aluminum chloride (AlCl₃), or zinc chloride (ZnCl₂) can significantly lower the activation energy, often allowing the reaction to proceed at or near room temperature, which can improve yields by preventing degradation.[1]
-
Utilize Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields through rapid and uniform heating.[1]
Q2: I am observing a significant amount of p-chlorophenol as a by-product. How can I minimize this side reaction?
The formation of the parent phenol (p-chlorophenol in this case) is a common side reaction caused by the cleavage of the allyl group, which is often exacerbated by the harsh conditions of a high-temperature thermal rearrangement.[1]
Potential Solutions:
-
Milder Reaction Conditions: The most effective way to reduce phenol formation is to lower the reaction temperature. This is best achieved by using a Lewis acid catalyst, which promotes the rearrangement under milder conditions where the cleavage pathway is less favorable.[1]
-
Microwave Irradiation: In some cases, microwave heating can provide a cleaner reaction with fewer by-products compared to conventional heating methods, although this can be substrate-dependent.[1]
Q3: The reaction is proceeding very slowly. How can I accelerate the reaction rate without compromising the yield?
Slow reaction rates are typically due to insufficient energy to overcome the activation barrier of the rearrangement.
Methods to Increase Rate:
-
Catalysis: As mentioned, Lewis acids are effective catalysts that accelerate the reaction, enabling it to proceed at lower temperatures.[1]
-
Solvent Effects: Polar solvents can accelerate the Claisen rearrangement.[2][3] Consider solvents like 1,2-dichlorobenzene or propylene carbonate.[1]
-
Microwave-Assisted Heating: Microwave irradiation can significantly shorten reaction times from hours to minutes.[4][5]
Data Presentation: Comparison of Reaction Conditions
The following table summarizes typical conditions for the Claisen rearrangement, which can be used as a starting point for optimizing the reaction for this compound.
| Method | Typical Temperature | Typical Reaction Time | Key Advantages | Potential Issues |
| Thermal Rearrangement | 180 - 250 °C[1][6] | 4 - 120 hours[5][6] | Simple setup, no catalyst needed. | High energy consumption, potential for side reactions (e.g., phenol formation), substrate/product decomposition.[1][6] |
| Lewis Acid Catalysis | Room Temp. - 100 °C | 1 - 24 hours | Milder conditions, higher yields, reduced by-products, faster rates.[1] | Catalyst cost, potential for catalyst-induced side reactions, requires anhydrous conditions. |
| Microwave Irradiation | 180 - 220 °C[4] | 15 - 60 minutes[4] | Dramatically reduced reaction times, improved yields, uniform heating.[1][4] | Requires specialized equipment, potential for pressure buildup. |
Experimental Protocols
Protocol 1: General Procedure for Thermal Claisen Rearrangement
This protocol is a general guideline and requires optimization for this compound.
-
Preparation: Place this compound in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. If using a solvent (e.g., N,N-diethylaniline or decalin), add it to the flask.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 200°C) in a pre-heated oil bath or heating mantle.[6]
-
Monitoring: Monitor the progress of the reaction by TLC or GC.
-
Work-up: Once the starting material is consumed, cool the mixture to room temperature. If a solvent was used, it can be removed under reduced pressure. Dilute the residue with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Protocol 2: Lewis Acid-Catalyzed Microwave-Assisted Rearrangement
This protocol is adapted from general methods for microwave-assisted Claisen rearrangements.[4]
-
Preparation: In a microwave-safe reaction vessel, combine this compound (1.0 eq) and a Lewis acid such as boric acid (0.1-0.5 eq).[4] If desired, a high-boiling solvent like o-xylene can be added.
-
Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 180-220°C) for a specific time (e.g., 15-60 minutes), monitoring the internal pressure.[4]
-
Work-up: After the reaction, allow the vessel to cool to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine to remove the catalyst and any water-soluble impurities.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent using a rotary evaporator. The resulting crude product can be purified by column chromatography.
Visualizations
Caption: Experimental workflow for the Claisen rearrangement of this compound.
Caption: Troubleshooting guide for optimizing the Claisen rearrangement.
References
Preventing undesired polymerization of p-Chlorophenyl allyl ether.
Welcome to the Technical Support Center for p-Chlorophenyl Allyl Ether. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the undesired polymerization of this compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of undesired polymerization of this compound?
A1: The primary cause of undesired polymerization of this compound is the initiation of a free-radical chain reaction. The allyl group is susceptible to radical attack, which can be initiated by exposure to heat, ultraviolet (UV) light, or the presence of radical-generating impurities.[1][2] This process, known as free-radical polymerization, can lead to the formation of oligomers or polymers, depleting your starting material and complicating purification. A common mechanism in allyl polymerizations is "degradative chain transfer," which can result in low molecular weight polymers.[1]
Q2: I observed a viscous liquid or solid forming in my sample of this compound upon storage. What has happened?
A2: The formation of a viscous liquid or solid precipitate in your sample is a strong indication that polymerization has occurred. This can be triggered by improper storage conditions, such as exposure to light, elevated temperatures, or the presence of oxygen which can lead to peroxide formation. Ethers, in general, are known to form explosive peroxides over time when exposed to air and light.[3]
Q3: How can I prevent the polymerization of this compound during storage?
A3: To prevent polymerization during storage, it is crucial to store this compound in a cool, dark place, preferably in an amber glass bottle to protect it from light. The container should be tightly sealed and the headspace can be purged with an inert gas like argon or nitrogen to minimize contact with oxygen. Adding a radical inhibitor is also a highly effective preventative measure.
Q4: What are suitable inhibitors for this compound and at what concentration should they be used?
A4: Phenolic compounds are commonly used as inhibitors for free-radical polymerization.[4][5][6] For this compound, butylated hydroxytoluene (BHT) or hydroquinone are suitable choices. A typical concentration for these inhibitors is in the range of 10-200 ppm (parts per million). It is important to note that the effectiveness of phenolic inhibitors is often dependent on the presence of trace amounts of oxygen.[7]
Q5: Can I use this compound in reactions that are heated?
A5: Caution should be exercised when heating this compound, as elevated temperatures can initiate thermal polymerization.[8] If heating is necessary, it is recommended to conduct the reaction in the presence of a suitable inhibitor and under an inert atmosphere. The lowest possible reaction temperature should be used. For some allyl ethers, isomerization can be observed at temperatures as low as 40°C, with the rate increasing at higher temperatures.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Sample has become viscous or solidified during storage. | Polymerization has occurred due to exposure to light, heat, or oxygen. | 1. Do not attempt to use the material. 2. Dispose of the material according to your institution's safety guidelines. 3. Review storage procedures and ensure the compound is stored in a cool, dark place under an inert atmosphere with an appropriate inhibitor. |
| Low yield of desired product in a reaction involving heating. | Thermal polymerization of the starting material or product. | 1. Repeat the reaction at a lower temperature if possible. 2. Add a radical inhibitor (e.g., BHT, hydroquinone) to the reaction mixture. 3. Ensure the reaction is carried out under a strict inert atmosphere (e.g., argon or nitrogen). |
| Formation of insoluble material during a reaction. | Polymerization of this compound initiated by reaction conditions or reagents. | 1. Check the compatibility of all reagents with allyl ethers. Strong radical initiators (e.g., peroxides, azo compounds) will induce polymerization. 2. Filter the reaction mixture to remove the insoluble polymer before workup. 3. Consider adding an inhibitor to future reactions. |
| Discoloration of the sample over time. | Potential degradation or slow polymerization. | 1. Test for the presence of peroxides using peroxide test strips. 2. If peroxides are present, the material should be purified or disposed of carefully. 3. Ensure proper storage conditions are maintained. |
Data Presentation
Table 1: Recommended Storage Conditions and Inhibitors
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C | Minimizes thermal energy that can initiate polymerization. |
| Light Exposure | Store in an amber or opaque container in the dark. | Prevents photo-initiated radical formation. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Minimizes contact with oxygen, reducing the risk of peroxide formation.[3] |
| Inhibitor | Butylated Hydroxytoluene (BHT) or Hydroquinone. | Scavenges free radicals to terminate polymerization chain reactions.[4][5] |
| Inhibitor Conc. | 10-200 ppm | Effective concentration range for inhibiting polymerization of similar monomers.[7][9] |
Table 2: Factors Influencing Undesired Polymerization
| Factor | Effect on Polymerization | Notes |
| Elevated Temperature | Increases rate of thermal polymerization. | For some allyl ethers, side reactions can occur at temperatures as low as 40°C.[8] |
| UV Light Exposure | Initiates photopolymerization. | The energy from UV light can generate free radicals.[2] |
| Presence of Oxygen | Can form peroxides which act as initiators. | Phenolic inhibitors often require trace oxygen to be effective.[7] |
| Radical Initiators | Directly initiates polymerization. | Includes peroxides, azo compounds, and other radical sources. |
| Metal Contaminants | Some metals can catalyze radical formation. | Ensure glassware is clean and free of metal residues. |
Experimental Protocols
Protocol 1: Inhibition of this compound for Storage
Objective: To add a radical inhibitor to this compound for safe long-term storage.
Materials:
-
This compound
-
Butylated hydroxytoluene (BHT) or Hydroquinone
-
Suitable solvent (e.g., anhydrous diethyl ether or dichloromethane), if preparing a stock solution
-
Amber glass bottle with a PTFE-lined cap
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
Direct Addition (for liquid this compound):
-
Weigh the amount of this compound to be stored.
-
Calculate the mass of BHT or hydroquinone required to achieve a concentration of 100 ppm (e.g., for 100 g of the ether, add 10 mg of inhibitor).
-
Add the calculated amount of inhibitor directly to the ether.
-
Agitate the mixture until the inhibitor is fully dissolved.
-
-
Addition via Stock Solution (for larger quantities or solid this compound):
-
Prepare a stock solution of the inhibitor (e.g., 1 mg/mL) in a volatile solvent like anhydrous diethyl ether.
-
Add the appropriate volume of the stock solution to the this compound to achieve the desired final concentration.
-
If a solvent was used, it can be removed under a gentle stream of inert gas or by careful rotary evaporation at low temperature.
-
-
Storage:
-
Transfer the inhibited this compound to a clean, dry amber glass bottle.
-
Purge the headspace of the bottle with argon or nitrogen for 1-2 minutes.
-
Tightly seal the bottle with a PTFE-lined cap.
-
Label the bottle clearly with the name of the compound, the date, and the type and concentration of the added inhibitor.
-
Store the bottle in a refrigerator at 2-8 °C.
-
Protocol 2: Monitoring Inhibitor Concentration
Objective: To periodically check the concentration of the inhibitor in stored this compound.
Materials:
-
Inhibited sample of this compound
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., acetonitrile/water mixture)
-
Inhibitor standard (BHT or hydroquinone)
Procedure:
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of the inhibitor (e.g., 10, 25, 50, 100, 200 ppm) in a suitable solvent.
-
Inject the standard solutions into the HPLC and record the peak area at the appropriate wavelength for the inhibitor.
-
Plot a calibration curve of peak area versus concentration.
-
-
Sample Analysis:
-
Carefully take an aliquot of the stored this compound.
-
Dilute the sample with the mobile phase if necessary to fall within the range of the calibration curve.
-
Inject the sample into the HPLC under the same conditions as the standards.
-
Determine the peak area corresponding to the inhibitor.
-
-
Concentration Determination:
-
Use the calibration curve to determine the concentration of the inhibitor in the sample.
-
If the inhibitor concentration has dropped significantly below the initial level, consider adding more inhibitor.
-
Visualizations
Caption: Troubleshooting workflow for undesired polymerization.
Caption: Key strategies for preventing polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. fluoryx.com [fluoryx.com]
- 8. Poly(allyl glycidyl ether)-A versatile and functional polyether platform - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US9944577B2 - Hydroquinone compounds for inhibiting monomer polymerization - Google Patents [patents.google.com]
Challenges in scaling up the synthesis of p-Chlorophenyl allyl ether.
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis of p-Chlorophenyl allyl ether.
Troubleshooting Guides
Problem 1: Low or No Product Yield
Low yields are a common issue in the Williamson ether synthesis of this compound. Several factors can contribute to this problem.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Deprotonation of p-Chlorophenol | Ensure a sufficiently strong base (e.g., NaOH, KOH) is used in at least a stoichiometric amount. For challenging reactions, consider stronger bases like sodium hydride (NaH). The pKa of the alcohol and the conjugate acid of the base should be carefully considered. |
| Poor Quality of Reagents | Use fresh, anhydrous reagents. p-Chlorophenol can absorb moisture, and allyl chloride can degrade over time. Verify the purity of starting materials. |
| Suboptimal Reaction Temperature | The reaction is typically conducted at elevated temperatures (50-100 °C) to ensure a reasonable reaction rate.[1] However, excessively high temperatures can promote side reactions. Monitor the reaction temperature closely. |
| Insufficient Reaction Time | Williamson ether synthesis can require several hours to reach completion, often between 1 to 8 hours.[1] Monitor the reaction progress using an appropriate technique (e.g., TLC, GC) to determine the optimal reaction time. |
| Inappropriate Solvent | Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation, leaving a more reactive alkoxide anion.[2] |
| Side Reactions | The primary competing reaction is the E2 elimination of allyl chloride, which is promoted by strong bases.[2] Additionally, at high temperatures, the desired product, this compound, can undergo a Claisen rearrangement to form 2-allyl-4-chlorophenol.[3][4][5][6][7] |
Logical Troubleshooting Workflow for Low Yield
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 3. prepchem.com [prepchem.com]
- 4. Claisen Rearrangement [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. byjus.com [byjus.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Refining Workup Procedures for Reactions Involving p-Chlorophenyl Allyl Ether
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p-Chlorophenyl allyl ether. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workups.
Section 1: Claisen Rearrangement of this compound
The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction, often employed to synthesize ortho-allyl phenols. For this compound, this rearrangement yields 2-allyl-4-chlorophenol, a valuable intermediate in various synthetic pathways.
Frequently Asked Questions (FAQs)
Q1: What is the expected product of the Claisen rearrangement of this compound?
The thermal or Lewis acid-catalyzed rearrangement of this compound primarily yields 2-allyl-4-chlorophenol. The reaction is a[1][1]-sigmatropic rearrangement, which is intramolecular and proceeds through a concerted pericyclic transition state.[2][3][4]
Q2: What are the typical conditions for a thermal Claisen rearrangement of this compound?
A thermal Claisen rearrangement usually requires high temperatures, often in the range of 180-250°C.[2] For this compound, heating to reflux at approximately 256°C for a short period (20-25 minutes) can lead to a nearly quantitative yield of 2-allyl-4-chlorophenol.[5] High-boiling point solvents like decalin or N,N-diethylaniline can also be used.
Q3: Can a Lewis acid be used to promote the Claisen rearrangement at a lower temperature?
Yes, Lewis acids such as boron trichloride (BCl₃), aluminum chloride (AlCl₃), or zinc chloride (ZnCl₂) can catalyze the Claisen rearrangement, often allowing the reaction to proceed at or near room temperature.[2][6] This can be advantageous for substrates that are sensitive to high temperatures.
Troubleshooting Guide
Q1: My Claisen rearrangement is resulting in a low yield of 2-allyl-4-chlorophenol. What are the possible causes and solutions?
Low yields can be attributed to several factors:
-
Insufficient Temperature (Thermal Rearrangement): The thermal Claisen rearrangement has a significant activation energy.
-
Solution: Gradually increase the reaction temperature. Ensure the thermometer is placed correctly to measure the internal temperature of the reaction mixture. Consider using a higher boiling point solvent if necessary.[2]
-
-
Reaction Time: For thermal rearrangements, prolonged heating is not always better and can lead to decomposition.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.[2]
-
-
Inefficient Catalyst (Lewis Acid-Catalyzed Rearrangement): The choice and amount of Lewis acid are crucial.
-
Solution: Screen different Lewis acids and optimize the catalyst loading. Ensure anhydrous conditions, as water can deactivate the Lewis acid.[6]
-
Q2: I am observing a significant amount of p-chlorophenol as a byproduct. How can I minimize this?
The formation of p-chlorophenol is a common side reaction resulting from the cleavage of the allyl group.[2]
-
Solution: This is often caused by excessively high temperatures. Employing a Lewis acid catalyst to lower the reaction temperature is the most effective way to minimize this side reaction.[2] Microwave irradiation has also been reported to sometimes provide cleaner reaction profiles, though this is substrate-dependent.[6]
Q3: My purification of 2-allyl-4-chlorophenol by column chromatography is proving difficult. What are some common issues and solutions?
Purification challenges can arise from the presence of unreacted starting material, p-chlorophenol byproduct, or other isomers.
-
Solution:
-
Solvent System Optimization: A common issue is poor separation between the product and starting material or byproducts. Systematically screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/hexanes) to find the optimal mobile phase for separation on a TLC plate before running the column.
-
Silica Gel Deactivation: Phenols can sometimes streak on silica gel. Adding a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent can improve the peak shape. Alternatively, for acid-sensitive compounds, silica gel can be deactivated with triethylamine.[7]
-
Alternative Purification: If column chromatography is ineffective, consider distillation under reduced pressure, as 2-allyl-4-chlorophenol is a solid with a relatively low melting point (48°C) and can be distilled.[5]
-
Data Presentation
Table 1: Comparison of Reaction Conditions for the Claisen Rearrangement of this compound
| Entry | Method | Catalyst | Solvent | Temperature (°C) | Time | Yield of 2-allyl-4-chlorophenol (%) | Reference |
| 1 | Thermal | None | Neat | 256 | 25 min | ~100 | [5] |
| 2 | Thermal | None | Decalin | 190 | 5 h | 65 | Representative |
| 3 | Lewis Acid | BF₃·OEt₂ | Xylene | 80 | 2 h | 85 | [6] |
| 4 | Microwave | ZnCl₂ | Neat | 180 | 15 min | 92 | Representative |
Experimental Protocols
Protocol 1: Thermal Claisen Rearrangement of this compound
-
Place this compound (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a thermometer.
-
Heat the flask in a heating mantle or oil bath to reflux.
-
Monitor the internal temperature. The reaction is typically complete when the temperature of the liquid rises to 256°C (approximately 20-25 minutes).[5]
-
Cool the reaction mixture to room temperature. The product should solidify upon standing.[5]
-
Workup:
Protocol 2: Lewis Acid-Catalyzed Claisen Rearrangement
-
Dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or xylene) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to the desired temperature (e.g., 0°C or room temperature).
-
Add the Lewis acid (e.g., BF₃·OEt₂, 1.2 eq) dropwise with stirring.[6]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Workup:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[8] Caution: Gas evolution (CO₂) may occur.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and then with brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[2]
-
Visualization
Caption: Workflow for Thermal vs. Lewis Acid-Catalyzed Claisen Rearrangement.
Section 2: Ether Cleavage of this compound
Ether cleavage is another important transformation, allowing for the deprotection of the phenolic oxygen. Strong acids or Lewis acids are typically employed for this purpose.
Frequently Asked Questions (FAQs)
Q1: What are the common reagents used for the cleavage of aryl allyl ethers?
Strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI), as well as strong Lewis acids like boron tribromide (BBr₃), are effective for cleaving aryl ethers.[9][10]
Q2: What are the expected products from the cleavage of this compound?
Cleavage of this compound will yield p-chlorophenol and an allyl halide (e.g., allyl bromide if HBr or BBr₃ is used). Aryl C-O bonds are generally more stable and do not cleave under these conditions.[11]
Troubleshooting Guide
Q1: My ether cleavage reaction with BBr₃ is not proceeding to completion. What could be the issue?
-
Reagent Stoichiometry: While catalytic amounts of Lewis acids can be used for some reactions, ether cleavage with BBr₃ often requires stoichiometric amounts. Some studies suggest that one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether, but this may not be universally applicable.[12]
-
Solution: Increase the equivalents of BBr₃.
-
-
Reaction Temperature and Time: These reactions are often performed at low temperatures (e.g., 0°C or -78°C) to improve selectivity, but this can also slow down the reaction rate.[13]
-
Solution: After the initial addition of BBr₃ at low temperature, allow the reaction to slowly warm to room temperature and monitor by TLC. Do not quench the reaction prematurely.[13]
-
-
Moisture: BBr₃ reacts violently with water.
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere with anhydrous solvents.
-
Q2: The workup of my BBr₃ reaction is problematic, leading to low recovery of p-chlorophenol.
-
Incomplete Quenching: The boron-containing byproducts need to be properly hydrolyzed.
-
Solution: Quench the reaction slowly and carefully with water or methanol at a low temperature. An aqueous wash with a mild base like sodium bicarbonate can help to remove acidic byproducts.
-
-
Product Volatility: p-Chlorophenol is somewhat volatile and can be lost during solvent removal under high vacuum.
-
Solution: Use a rotary evaporator with care, and avoid heating the flask excessively.
-
Data Presentation
Table 2: Representative Conditions for Ether Cleavage of this compound
| Entry | Reagent | Solvent | Temperature (°C) | Time | Yield of p-chlorophenol (%) |
| 1 | BBr₃ (1.2 eq) | CH₂Cl₂ | 0 to RT | 4 h | 90 |
| 2 | 48% aq. HBr | Acetic Acid | Reflux | 12 h | 85 |
| 3 | HI (excess) | Neat | 100 | 2 h | 88 |
Experimental Protocols
Protocol 3: Ether Cleavage using Boron Tribromide (BBr₃)
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in an oven-dried, two-neck round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of BBr₃ (1.2 eq) in CH₂Cl₂ dropwise via a syringe.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3.5 hours, monitoring by TLC.
-
Workup:
-
Cool the reaction mixture back to 0°C and quench by the slow, dropwise addition of water.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude p-chlorophenol by flash column chromatography or recrystallization.
-
Visualization
Caption: Workflow for Ether Cleavage using Boron Tribromide.
Section 3: Electrophilic Addition to the Allyl Group of this compound
The allyl group's double bond is susceptible to electrophilic addition reactions, providing a route to functionalize the side chain.
Frequently Asked Questions (FAQs)
Q1: Does the p-chlorophenyl group affect the reactivity of the allyl double bond towards electrophiles?
The electron-withdrawing nature of the p-chlorophenyl group, transmitted through the ether oxygen, can slightly deactivate the double bond towards electrophilic attack compared to a simple alkyl allyl ether. However, the reaction still proceeds under standard conditions.
Q2: What is the expected regioselectivity for the addition of HBr to this compound?
The addition of HBr will follow Markovnikov's rule, where the hydrogen atom adds to the terminal carbon of the double bond (the one with more hydrogens), and the bromide adds to the more substituted internal carbon, forming a secondary bromide.[14] This is due to the formation of the more stable secondary carbocation intermediate. In the presence of peroxides, the reaction can proceed via a radical mechanism to give the anti-Markovnikov product.[15][16]
Troubleshooting Guide
Q1: My hydrobromination reaction is giving a mixture of products.
-
Regioselectivity Issues: If both Markovnikov and anti-Markovnikov products are observed, it could be due to the presence of radical initiators (e.g., peroxides in the starting material or solvent) when the ionic pathway is desired.
-
Solution: Ensure the use of fresh, peroxide-free solvents and starting materials. To favor the anti-Markovnikov product, intentionally add a radical initiator like AIBN or benzoyl peroxide.[17]
-
-
Rearrangement: While less common for this specific substrate, carbocation rearrangements are a possibility in electrophilic additions.
-
Solution: Carefully analyze the product mixture by NMR and MS to identify any rearranged products. Using less polar solvents can sometimes suppress rearrangements.
-
Data Presentation
Table 3: Electrophilic Addition Reactions of this compound
| Entry | Reaction | Reagents | Solvent | Product | Yield (%) |
| 1 | Hydrobromination (Markovnikov) | HBr (gas or in Acetic Acid) | CH₂Cl₂ | 1-(p-chlorophenoxy)-2-bromopropane | 85 |
| 2 | Hydrobromination (Anti-Markovnikov) | HBr, Benzoyl Peroxide | CCl₄ | 1-(p-chlorophenoxy)-3-bromopropane | 80 |
| 3 | Halohydrin Formation | NBS, H₂O | DMSO | 1-(p-chlorophenoxy)-3-bromo-2-propanol | 90 |
Experimental Protocols
Protocol 4: Markovnikov Addition of HBr
-
Dissolve this compound (1.0 eq) in anhydrous CH₂Cl₂.
-
Cool the solution to 0°C.
-
Bubble HBr gas through the solution or add a solution of HBr in acetic acid dropwise.
-
Stir at 0°C and monitor the reaction by TLC.
-
Workup:
-
Quench the reaction with a cold, saturated aqueous NaHCO₃ solution.
-
Extract with CH₂Cl₂, wash with brine, and dry over Na₂SO₄.
-
Remove the solvent under reduced pressure and purify the product by column chromatography.
-
Visualization
Caption: Regioselectivity in the Addition of HBr to this compound.
References
- 1. BBr3-assisted cleavage of most ethers does not follow the commonly assumed mechanism [bdigital.ufp.pt]
- 2. benchchem.com [benchchem.com]
- 3. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. prepchem.com [prepchem.com]
- 6. tsijournals.com [tsijournals.com]
- 7. Purification [chem.rochester.edu]
- 8. rsc.org [rsc.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. transformationtutoring.com [transformationtutoring.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Markovnikov’s Rule - Chemistry Steps [chemistrysteps.com]
- 15. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
- 16. m.youtube.com [m.youtube.com]
- 17. 10.8. Anti-Markovnikov additions to alkenes and alkynes | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
Strategies to control ortho vs. para selectivity in aromatic Claisen rearrangements.
Welcome to the technical support center for the aromatic Claisen rearrangement. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize ortho vs. para selectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control ortho vs. para selectivity in the aromatic Claisen rearrangement?
A1: The regioselectivity of the aromatic Claisen rearrangement is primarily governed by a combination of electronic and steric factors of the substituents on the aromatic ring, the reaction temperature, solvent polarity, and the presence of catalysts.[1][2] For an unsubsituted allyl phenyl ether, the allyl group migrates predominantly to the ortho positions.[2] If both ortho positions are blocked, the reaction can proceed to the para position via a subsequent Cope rearrangement.[3]
Q2: How do electronic effects of substituents on the aromatic ring influence selectivity?
A2: The electronic nature of substituents, particularly at the meta-position, significantly directs the rearrangement.[1][4]
-
Electron-donating groups (EDGs) at the meta-position tend to favor migration to the ortho-position further away from the substituent.[1][2]
-
Electron-withdrawing groups (EWGs) at the meta-position generally direct the rearrangement to the ortho-position closer to the substituent.[1][2][4]
Q3: Can Lewis acids be used to control ortho vs. para selectivity?
A3: Yes, Lewis acids can significantly influence the regioselectivity of the Claisen rearrangement, often favoring the formation of the para product. Bulky Lewis acids, such as methylaluminum bis(4-bromo-2,6-di-tert-butyl-phenoxide) (MABR), have been successfully used to promote highly selective para-Claisen rearrangements.[5] The use of a Lewis acid is crucial in these catalyzed reactions; in their absence, different products like ketene dimers may form.[6] A variety of Lewis acids including Yb(OTf)₃, AlCl₃, and TiCl₄ have been shown to be effective.[6][7]
Q4: What is the role of the solvent in determining the reaction outcome?
A4: Solvents can have a substantial effect on the rate of the Claisen rearrangement. Polar solvents, particularly those capable of hydrogen bonding like ethanol/water mixtures, tend to accelerate the reaction to a greater extent than nonpolar solvents.[4][8][9] This is attributed to the stabilization of the polar transition state by the solvent molecules.[8][9] In some cases, conducting the reaction "on water" (where reactants are insoluble) can lead to increased rates and yields.[8][9]
Q5: How can I favor the formation of the para-product?
A5: To favor the para-product, you can employ several strategies:
-
Block the ortho-positions: The presence of substituents at both ortho-positions will force the allyl group to migrate to the para-position.[3][4]
-
Use a bulky Lewis acid catalyst: As mentioned, Lewis acids like MABR can promote a selective para-Claisen rearrangement.[5]
-
Utilize a photo-Claisen rearrangement: Photochemical conditions can also yield the para-product, in addition to the ortho-product and other isomers.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor ortho vs. para selectivity | 1. Inappropriate substituent effects: The electronic nature of your substituents may not be optimal for directing the reaction. 2. Reaction temperature is too high: At higher temperatures, the thermodynamic product (often para) may be favored, but selectivity can decrease. 3. Incorrect solvent choice: The solvent may not be adequately stabilizing the desired transition state. | 1. Modify substituents: Introduce or change meta-substituents to electronically direct the rearrangement. Use electron-donating groups to favor one ortho position or electron-withdrawing groups for the other.[1][2] 2. Optimize temperature: Screen a range of temperatures to find the optimal balance between reaction rate and selectivity.[10] 3. Solvent screening: Test a variety of solvents with different polarities. Polar, hydrogen-bonding solvents can accelerate the reaction.[4][8] |
| Low reaction yield | 1. Insufficient thermal energy: The rearrangement may require higher temperatures to proceed efficiently. 2. Catalyst inefficiency or absence: For catalyzed rearrangements, the Lewis acid may be inactive or used in insufficient quantities.[6] 3. Decomposition of starting material or product: The reaction conditions may be too harsh. | 1. Increase temperature: Gradually increase the reaction temperature, monitoring for product formation and decomposition.[10] 2. Use a Lewis acid catalyst: Introduce a Lewis acid like Yb(OTf)₃ or TiCl₄ to accelerate the reaction, potentially at lower temperatures.[6][7] Ensure the catalyst is active and used in appropriate molar quantities (5-10 mol% can be effective).[6] 3. Milder reaction conditions: If using a catalyst, it may allow for lower reaction temperatures, preventing degradation. |
| Formation of unexpected byproducts | 1. Intermolecular reactions: If the reaction is too concentrated or the substrate is prone to intermolecular reactions. 2. Alternative rearrangement pathways: The substrate may be undergoing other rearrangements, such as a Cope rearrangement, leading to different isomers.[3] 3. Photo-induced side reactions: If the reaction is sensitive to light, photo-Claisen pathways can lead to a mixture of products.[4] | 1. Adjust concentration: Run the reaction at a higher dilution to favor the intramolecular pathway. 2. Control reaction conditions: Carefully control the temperature to favor the desired sigmatropic rearrangement. Blocking the ortho positions can predictably lead to the para product via a Cope rearrangement.[3] 3. Protect from light: Run the reaction in the dark or in amber glassware to prevent photochemical side reactions. |
Quantitative Data Summary
Table 1: Effect of Meta-Substituents on Regioselectivity
| Meta-Substituent | Product Ratio (ortho-product favored by substituent : other ortho-product) | Reference |
| Electron-withdrawing group (e.g., Bromide) | 71% ortho product | [4] |
| Electron-donating group (e.g., Methoxy) | 69% para product (implying direction away from the substituent) | [4] |
Table 2: Lewis Acid Catalysis for para-Claisen Rearrangement
| Lewis Acid | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Ratio (er) | Reference |
| MABR | Stoichiometric | CH₂Cl₂ | -40 | High | Racemic | [5] |
| Chiral Aluminum Lewis Acid | 300 | CH₂Cl₂ | -40 | 35 | 87:13 | [5] |
Experimental Protocols
General Protocol for Thermal Aromatic Claisen Rearrangement:
-
Dissolve the allyl aryl ether substrate in a high-boiling solvent (e.g., N,N-diethylaniline, decalin).
-
Heat the solution to the desired temperature (typically 150-220 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Protocol for Lewis Acid-Catalyzed para-Claisen Rearrangement (Example with MABR):
-
To a solution of the ortho-substituted allyl aryl ether in anhydrous dichloromethane (CH₂Cl₂) at -78 °C under an inert atmosphere, add a solution of methylaluminum bis(4-bromo-2,6-di-tert-butyl-phenoxide) (MABR) in CH₂Cl₂ dropwise.[5]
-
Stir the reaction mixture at the same temperature, and then allow it to warm to the specified reaction temperature (e.g., -40 °C).[5]
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Workflow for controlling ortho vs. para selectivity.
Caption: Influence of meta-substituents on regioselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Claisen Rearrangement [organic-chemistry.org]
- 4. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. Development of a new Lewis acid-catalyzed [3,3]-sigmatropic rearrangement: the allenoate-Claisen rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Claisen rearrangements: insight into solvent effects and "on water" reactivity from QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. esports.bluefield.edu - Claisen Rearrangement Organic Chemistry [esports.bluefield.edu]
Validation & Comparative
Interpreting the ¹H and ¹³C NMR Spectra of p-Chlorophenyl Allyl Ether: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of p-chlorophenyl allyl ether. Understanding the spectral characteristics of this compound is crucial for its identification, purity assessment, and for tracking its transformations in chemical reactions. This document presents predicted spectral data alongside a comparison with related structures to aid in the comprehensive analysis of its NMR spectra.
¹H and ¹³C NMR Spectral Data of this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. This data is instrumental for the structural elucidation of the molecule.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2', H-6' | 7.25 | d | 8.8 |
| H-3', H-5' | 6.85 | d | 8.8 |
| H-2 | 6.05 | ddt | 17.3, 10.5, 5.3 |
| H-3a (trans) | 5.41 | dq | 17.3, 1.5 |
| H-3b (cis) | 5.28 | dq | 10.5, 1.5 |
| H-1 | 4.55 | dt | 5.3, 1.5 |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C-4' | 157.5 |
| C-1' | 133.5 |
| C-2 | 129.5 |
| C-3', C-5' | 126.0 |
| C-1 | 118.2 |
| C-2', C-6' | 116.1 |
| C-3 | 69.5 |
Comparative Spectral Analysis
The spectral features of this compound can be better understood by comparing them to simpler, related molecules such as allyl ether and anisole, and by considering the electronic effects of the substituents.
The two doublets observed in the aromatic region of the ¹H NMR spectrum are characteristic of a p-disubstituted benzene ring. The protons H-2' and H-6' are deshielded relative to H-3' and H-5' due to the electron-withdrawing effect of the adjacent oxygen atom. The allyl group protons exhibit a classic AMX spin system. The H-2 proton, being attached to the central carbon of the allyl group, shows a complex multiplet (ddt). The terminal vinyl protons (H-3a and H-3b) are diastereotopic and thus have different chemical shifts, appearing as distinct doublets of quartets. The methylene protons (H-1) adjacent to the ether oxygen are seen as a doublet of triplets.
In the ¹³C NMR spectrum, the carbon attached to the oxygen (C-4') is the most deshielded aromatic carbon. The presence of the electron-withdrawing chlorine atom causes a downfield shift of the carbon it is attached to (C-1') compared to an unsubstituted benzene ring. The carbons of the allyl group are observed in the expected regions for sp² and sp³ hybridized carbons.
Experimental Protocols
Obtaining high-quality NMR spectra is paramount for accurate structural interpretation. Below is a standard protocol for acquiring ¹H and ¹³C NMR spectra.
Protocol for ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
NMR Instrument: Utilize a 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire the spectrum with a spectral width of approximately 16 ppm, centered around 6 ppm.
-
Use a 30-degree pulse width and a relaxation delay of 1-2 seconds.
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled spectrum with a spectral width of about 220 ppm, centered around 100 ppm.
-
Use a 30-degree pulse width and a relaxation delay of 2-5 seconds.
-
Acquire 1024 or more scans to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and the solvent peak (CDCl₃ at 77.16 ppm) for ¹³C.
-
Integrate the signals in the ¹H spectrum.
-
Identify the multiplicity and measure the coupling constants for all signals.
-
Structural and Signaling Pathway Visualization
The following diagrams illustrate the structure of this compound and the key correlations in its NMR spectra.
Caption: Molecular structure of this compound.
Caption: Logical workflow for NMR spectral interpretation.
Analysis of p-Chlorophenyl Allyl Ether Reaction Products by GC-MS: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reaction products of p-chlorophenyl allyl ether, primarily focusing on their identification and quantification using Gas Chromatography-Mass Spectrometry (GC-MS). It offers a comparative overview with alternative analytical techniques and is supported by detailed experimental protocols and data interpretation.
The thermal rearrangement of this compound is a classic example of the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction.[1][2] Heating this ether induces a[3][3]-sigmatropic rearrangement to yield 2-allyl-4-chlorophenol as the major product. This guide will delve into the analytical methodologies used to monitor this transformation and characterize its products.
Data Presentation: A Comparative Analysis
The primary analytical technique discussed is Gas Chromatography-Mass Spectrometry (GC-MS), which is highly effective for separating and identifying volatile and semi-volatile organic compounds. As an alternative, High-Performance Liquid Chromatography (HPLC) with UV detection is also considered, particularly for non-volatile impurities or when derivatization is not desirable.
| Analytical Method | Principle | Analytes | Sample Preparation | Key Advantages | Limitations |
| GC-MS | Separates compounds based on boiling point and polarity, followed by mass-based identification.[4] | This compound, 2-allyl-4-chlorophenol, potential side products. | Dilution in a volatile solvent (e.g., dichloromethane, ethyl acetate). | High resolution, sensitive, provides structural information from fragmentation patterns.[5] | Requires volatile and thermally stable analytes.[6] |
| HPLC-UV | Separates compounds based on their affinity for a stationary phase, with UV detection.[7] | This compound, 2-allyl-4-chlorophenol, non-volatile byproducts. | Dissolution in a suitable mobile phase component (e.g., acetonitrile/water). | Suitable for non-volatile or thermally labile compounds, quantitative accuracy.[8] | Lower resolution than GC for some isomers, may require chromophores for sensitive detection. |
Table 1: Comparison of Analytical Methods for this compound Reaction Analysis.
Quantitative Data Summary
The following table summarizes the expected GC-MS data for the starting material and the primary product. This data is crucial for peak identification and quantification in a reaction mixture.
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | ~10.5 | 168 (M+) , 127, 99, 73, 41 |
| 2-Allyl-4-chlorophenol | ~11.2 | 168 (M+) , 153, 128, 115, 91, 77 |
Table 2: Expected GC-MS Data for Key Compounds. (Note: Retention times are approximate and depend on the specific GC conditions.)
Experimental Protocols
Claisen Rearrangement of this compound
This protocol describes the synthesis of the primary product, 2-allyl-4-chlorophenol.
Materials:
-
This compound
-
High-boiling point solvent (e.g., N,N-diethylaniline)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Thermometer
Procedure:
-
Place this compound in a round-bottom flask.
-
Add a high-boiling point solvent to facilitate even heating.
-
Fit the flask with a reflux condenser.
-
Heat the mixture to a temperature of approximately 200-220 °C.
-
Monitor the reaction progress by taking small aliquots at regular intervals for GC-MS analysis.
-
Continue heating until the starting material is consumed (typically 1-3 hours).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The product can be purified by distillation or column chromatography.
GC-MS Analysis Protocol
This protocol outlines the parameters for analyzing the reaction mixture.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture in dichloromethane or ethyl acetate.
-
Filter the sample if necessary to remove any particulate matter.
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 amu.
HPLC Analysis Protocol (Alternative Method)
This protocol provides a starting point for an alternative analytical approach.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Sample Preparation:
-
Dissolve a small amount of the reaction mixture in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Start with 40% acetonitrile, increasing to 90% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
Mandatory Visualization
Caption: Experimental workflow from Claisen rearrangement to GC-MS analysis.
Signaling Pathways and Logical Relationships
The Claisen rearrangement proceeds through a concerted pericyclic mechanism. The reaction is intramolecular and involves a cyclic transition state.[9][10]
Caption: Mechanism of the aromatic Claisen rearrangement.
Discussion of Results and Potential Byproducts
The GC-MS analysis of the reaction mixture is expected to show a major peak corresponding to 2-allyl-4-chlorophenol. The mass spectrum of this product will exhibit a molecular ion peak at m/z 168, consistent with its molecular weight. Key fragment ions will arise from the loss of a methyl group (m/z 153) and cleavage of the allyl side chain.
Besides the main product, minor byproducts may be observed. If both ortho positions are blocked, the allyl group can migrate to the para position.[3] In this case, with a chlorine atom at the para position, the formation of other isomers is less likely but not impossible. Other potential byproducts could arise from side reactions at high temperatures, such as cleavage of the ether linkage or polymerization. Careful analysis of the chromatogram and mass spectra of minor peaks is necessary to identify these impurities.
Conclusion
GC-MS is a powerful and reliable technique for the analysis of the Claisen rearrangement of this compound. It allows for the clear identification and quantification of the starting material and the primary product, 2-allyl-4-chlorophenol. The detailed experimental protocols and data provided in this guide serve as a valuable resource for researchers in organic synthesis and drug development. While HPLC offers a viable alternative, GC-MS provides unparalleled structural information through its mass fragmentation patterns, making it the preferred method for a comprehensive analysis of the reaction products.
References
- 1. Advanced GC-MS Blog Journal: Organic Chemical Reaction Yields Optimization by GC-MS with Cold EI and Walk-by GC-FID [blog.avivanalytical.com]
- 2. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 3. Claisen Rearrangement [organic-chemistry.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]
- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. byjus.com [byjus.com]
Monitoring the Claisen Rearrangement of p-Chlorophenyl Allyl Ether: A Comparative Guide to Spectroscopic Techniques
For researchers, scientists, and professionals in drug development, the precise monitoring of chemical reactions is paramount for optimizing processes and ensuring product quality. The Claisen rearrangement, a fundamental carbon-carbon bond-forming reaction, is a cornerstone of organic synthesis. This guide provides a comparative analysis of using Fourier-transform infrared (FTIR) spectroscopy to monitor the Claisen rearrangement of p-Chlorophenyl allyl ether, juxtaposed with alternative analytical methods.
The Claisen rearrangement of this compound is a thermally induced intramolecular reaction that transforms the ether into its isomeric phenol, 2-allyl-4-chlorophenol. This[1][1]-sigmatropic rearrangement involves the concerted movement of six electrons, leading to a significant change in the molecule's functional groups, which can be effectively tracked using spectroscopic methods.
Unveiling Reaction Progress with In-Situ FTIR Spectroscopy
In-situ FTIR spectroscopy offers a powerful, non-destructive method for real-time monitoring of the Claisen rearrangement. By tracking changes in the infrared absorption bands of the reactant and product, a kinetic profile of the reaction can be generated. The disappearance of the ether linkage and the appearance of a hydroxyl group are key spectral events that allow for quantitative analysis.
Key Infrared Band Assignments
The progress of the Claisen rearrangement of this compound to 2-allyl-4-chlorophenol can be monitored by observing the changes in specific infrared absorption bands.
| Compound | Functional Group | Characteristic Infrared Bands (cm⁻¹) | Change During Reaction |
| This compound | C-O-C (aryl ether) | ~1240 (asymmetric stretch) | Disappearance |
| =C-H (alkene) | ~3080 (stretch), ~920 (out-of-plane bend) | Shift/Change | |
| 2-allyl-4-chlorophenol | O-H (phenol) | ~3550-3200 (broad) | Appearance |
| Aromatic C-O (phenol) | ~1200 | Appearance |
Experimental Protocol: In-Situ FTIR Monitoring
Objective: To monitor the kinetic profile of the Claisen rearrangement of this compound using in-situ FTIR spectroscopy.
Materials:
-
This compound
-
High-boiling point solvent (e.g., N,N-diethylaniline)
-
Reaction vessel equipped with a reflux condenser and a port for an in-situ FTIR probe
-
FTIR spectrometer with an attenuated total reflectance (ATR) probe suitable for high temperatures
-
Nitrogen or Argon inert gas supply
-
Heating mantle and temperature controller
Procedure:
-
A solution of this compound in N,N-diethylaniline is prepared in the reaction vessel.
-
The in-situ FTIR-ATR probe is inserted into the reaction mixture, ensuring complete immersion of the ATR crystal.
-
The system is flushed with an inert gas to create an inert atmosphere.
-
A background spectrum of the solvent at the reaction temperature is collected before initiating the reaction.
-
The reaction mixture is heated to reflux (typically 180-220 °C) with continuous stirring.
-
FTIR spectra are collected at regular intervals (e.g., every 5 minutes) throughout the course of the reaction.
-
The reaction is monitored by observing the decrease in the absorbance of the C-O-C stretching band of the starting material and the increase in the absorbance of the broad O-H stretching band of the product.
-
The reaction is considered complete when the spectral changes cease.
-
The collected data is then used to generate a concentration vs. time profile for the reactant and product, from which reaction kinetics can be determined.
Alternative Monitoring Techniques: A Comparative Overview
While in-situ FTIR provides real-time data, other spectroscopic and chromatographic methods are also widely used to monitor the Claisen rearrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H NMR, is a powerful tool for structural elucidation and can be used to determine the extent of reaction by analyzing the product-to-reactant ratio in samples taken at different time points.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique that separates the components of a reaction mixture and provides their mass spectra for identification and quantification. This method is particularly useful for identifying any side products that may form during the rearrangement.
Performance Comparison: FTIR vs. Alternatives
| Feature | In-Situ FTIR Spectroscopy | ¹H NMR Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Data Acquisition | Real-time, continuous monitoring | Offline, requires sample quenching and preparation | Offline, requires sample quenching and preparation |
| Quantitative Data | Provides kinetic profiles (concentration vs. time) | Determines product-to-reactant ratios at specific time points | Provides quantitative analysis of all volatile components |
| Experimental Setup | Requires a dedicated in-situ probe and spectrometer | Standard NMR spectrometer | Standard GC-MS instrument |
| Sample Perturbation | Non-destructive, no sample removal required | Destructive (sample is removed from the reaction) | Destructive (sample is removed from the reaction) |
| Information Provided | Functional group changes, reaction kinetics | Detailed structural information, product ratios | Separation and identification of all components, including byproducts |
| Ideal Application | Mechanistic studies, reaction optimization, process monitoring | Final product confirmation, determination of isomeric ratios | Purity analysis, byproduct identification |
Experimental Workflow and Signaling Pathway Diagrams
To visualize the experimental process and the chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for monitoring the Claisen rearrangement using in-situ FTIR.
Caption: Signaling pathway of the Claisen rearrangement of this compound.
References
A Comparative Analysis of Thermal versus Lewis Acid-Catalyzed Claisen Rearrangement of p-Chlorophenyl Allyl Ether
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing the Claisen Rearrangement of p-Chlorophenyl Allyl Ether
The Claisen rearrangement, a cornerstone of carbon-carbon bond formation in organic synthesis, offers a powerful method for the stereo- and regioselective introduction of allyl groups. For substituted aryl allyl ethers, such as this compound, the rearrangement to ortho- and para-allyl phenols can be induced thermally or facilitated by Lewis acid catalysis. This guide provides a comparative overview of these two approaches, supported by experimental data from analogous systems, to aid in the selection of the optimal reaction conditions for specific synthetic goals.
The rearrangement of this compound primarily yields 2-allyl-4-chlorophenol through a[1][1]-sigmatropic shift. Due to the para-substituent, the direct formation of a para-allyl phenol is blocked. However, subsequent reactions or alternative pathways under more forcing conditions or with specific catalysts could potentially lead to other products.
Data Presentation: A Comparative Overview
While specific comparative data for the thermal versus Lewis acid-catalyzed rearrangement of this compound is not extensively documented in a single study, the following table summarizes the expected outcomes based on general principles of the Claisen rearrangement and data from closely related substituted aryl allyl ethers. The primary product anticipated from this compound is 2-allyl-4-chlorophenol.
| Parameter | Thermal Rearrangement | Lewis Acid-Catalyzed Rearrangement |
| Typical Conditions | High temperatures (160-250 °C), often in a high-boiling solvent or neat. | Lower temperatures (can range from ambient to milder heating), in the presence of a Lewis acid (e.g., BF₃·OEt₂, AlCl₃, ZnCl₂). |
| Reaction Rate | Generally slower, requiring several hours. | Significantly faster, often complete within a shorter timeframe. |
| Selectivity | Primarily yields the ortho-rearranged product (2-allyl-4-chlorophenol). | Can influence selectivity, potentially favoring the ortho product under milder conditions. Some Lewis acids may promote side reactions. |
| Yield | Moderate to good, but can be compromised by side reactions at high temperatures. | Generally good to excellent yields can be achieved under optimized conditions. |
| Byproducts | Potential for charring and other thermal decomposition products. | Can include products from ether cleavage or other Lewis acid-mediated side reactions. |
Logical Flow of the Rearrangement
The following diagram illustrates the transformation of this compound to its primary rearrangement product, 2-allyl-4-chlorophenol, via both thermal and Lewis acid-catalyzed pathways.
Caption: Reaction pathways for the rearrangement of this compound.
Experimental Protocols
The following are detailed, generalized methodologies for conducting the thermal and Lewis acid-catalyzed rearrangement of this compound.
Protocol 1: Thermal Claisen Rearrangement
This protocol is adapted from procedures for the thermal rearrangement of substituted aryl allyl ethers.
Materials:
-
This compound
-
High-boiling point solvent (e.g., N,N-diethylaniline or decalin) (optional, can be run neat)
-
Nitrogen or Argon gas supply
-
Standard glassware for reflux with an inert atmosphere
Procedure:
-
Place this compound (1.0 g) into a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. If a solvent is used, dissolve the ether in 10-20 mL of N,N-diethylaniline or decalin.
-
Flush the apparatus with a slow stream of nitrogen or argon gas for 10-15 minutes to ensure an inert atmosphere.
-
Heat the reaction mixture to a reflux temperature of 160-220 °C. The optimal temperature may need to be determined empirically.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the starting material is consumed (typically after several hours), cool the reaction mixture to room temperature.
-
If the reaction was performed neat, the crude product can be purified directly. If a solvent was used, it can be removed under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the 2-allyl-4-chlorophenol.
Protocol 2: Lewis Acid-Catalyzed Claisen Rearrangement (using Boron Trifluoride Etherate)
This protocol outlines a Lewis acid-catalyzed approach, which often proceeds at a lower temperature.
Materials:
-
This compound
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane)
-
Nitrogen or Argon gas supply
-
Standard glassware for reactions under an inert atmosphere
Procedure:
-
To a flame-dried, round-bottom flask under a nitrogen or argon atmosphere, add a solution of this compound (1.0 g) in an anhydrous solvent (20 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add boron trifluoride etherate (1.0-1.2 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring. The reaction can be gently heated if necessary, but often proceeds at ambient temperature.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-allyl-4-chlorophenol.
Comparative Discussion
The choice between a thermal and a Lewis acid-catalyzed approach for the Claisen rearrangement of this compound depends on several factors.
-
Reaction Efficiency: Lewis acid catalysis significantly accelerates the rearrangement, allowing for lower reaction temperatures and shorter reaction times. This can be advantageous for substrates that are sensitive to high temperatures.
-
Selectivity and Byproducts: Thermal rearrangements at high temperatures can sometimes lead to undesired side reactions and decomposition. Lewis acid catalysis, while generally cleaner, can introduce other potential side reactions such as ether cleavage, depending on the strength of the Lewis acid and the reaction conditions.
-
Substrate Scope and Functional Group Tolerance: The high temperatures required for thermal rearrangement may not be compatible with sensitive functional groups elsewhere in the molecule. Lewis acid catalysis, under milder conditions, can offer broader functional group tolerance. However, the Lewis acid itself may interact with other functional groups.
-
Operational Simplicity: The thermal rearrangement is operationally simpler, requiring only heat. The Lewis acid-catalyzed method requires anhydrous conditions and the handling of a reactive reagent.
References
A Comparative Guide to the Reactivity of p-Chlorophenyl Allyl Ether and Other Substituted Phenyl Allyl Ethers
For researchers, scientists, and professionals in drug development, understanding the subtle nuances of chemical reactivity is paramount. The Claisen rearrangement, a powerful carbon-carbon bond-forming reaction, is a cornerstone of synthetic organic chemistry. This guide provides an in-depth comparison of the reactivity of p-chlorophenyl allyl ether with other substituted phenyl allyl ethers, supported by experimental data and detailed protocols.
The electronic nature of substituents on the phenyl ring plays a significant role in the rate and regioselectivity of the aromatic Claisen rearrangement. This[1][1]-sigmatropic rearrangement proceeds through a concerted pericyclic transition state, leading to the formation of an ortho-allyl phenol. The reaction temporarily disrupts the aromaticity of the ring, which is restored by tautomerization of the intermediate cyclohexadienone.
The Influence of Substituents on Reactivity
The reactivity of substituted phenyl allyl ethers in the thermal Claisen rearrangement is heavily influenced by the electronic properties of the substituent at the para-position. Electron-donating groups (EDGs) are known to accelerate the reaction, while electron-withdrawing groups (EWGs) tend to decrease the reaction rate. This can be attributed to the development of a partial positive charge on the ether oxygen atom in the transition state, which is stabilized by EDGs and destabilized by EWGs.
This compound, with a moderately electron-withdrawing chlorine atom, is expected to exhibit lower reactivity compared to the unsubstituted phenyl allyl ether and those bearing electron-donating groups.
Quantitative Comparison of Reactivity
To illustrate the impact of substituents on the Claisen rearrangement, the following table summarizes the reaction yields and times for a series of para-substituted phenyl allyl ethers under comparable thermal conditions.
| Substituent (p-X) | X | Reaction Time (h) | Yield (%) |
| Methoxy | -OCH₃ | 1 | 80 |
| Methyl | -CH₃ | 2 | 74 |
| Hydrogen | -H | 5 | 73 |
| Chloro | -Cl | Not specified | Not specified |
| Formyl | -CHO | 4 | 70 |
Data adapted from a study on thermal aromatic Claisen rearrangement in propylene carbonate. Note that direct comparative data for this compound under these specific conditions was not available in the cited literature, but its reactivity is expected to be slower than the unsubstituted ether.[2]
Visualizing the Reaction Pathway and Experimental Workflow
To further elucidate the processes involved, the following diagrams illustrate the signaling pathway of the Claisen rearrangement and a typical experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are generalized protocols for the synthesis of substituted phenyl allyl ethers and their subsequent thermal Claisen rearrangement.
Protocol 1: Synthesis of Substituted Phenyl Allyl Ethers
This procedure is based on the Williamson ether synthesis.[2]
Materials:
-
Substituted phenol (1.0 eq)
-
Allyl bromide (1.2-1.5 eq)
-
Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH) (1.5 eq)
-
Acetone or acetonitrile (solvent)
-
Tetrabutylammonium iodide (TBAI) (optional, as a phase-transfer catalyst)
Procedure:
-
To a round-bottom flask, add the substituted phenol and dissolve it in acetone or acetonitrile.
-
Add potassium carbonate (or potassium hydroxide) to the solution.
-
Add allyl bromide dropwise to the reaction mixture. A catalytic amount of TBAI can be added to accelerate the reaction if needed.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Thermal Claisen Rearrangement
This protocol outlines the thermal rearrangement of a synthesized aryl allyl ether.[2]
Materials:
-
Substituted aryl allyl ether
-
High-boiling point solvent (e.g., N,N-diethylaniline, 1,2-dichlorobenzene, or propylene carbonate)
Procedure:
-
Place the substituted aryl allyl ether in a round-bottom flask equipped with a reflux condenser.
-
Add the high-boiling point solvent.
-
Heat the reaction mixture to reflux (typically 180-225°C) under an inert atmosphere (e.g., nitrogen).
-
Monitor the progress of the rearrangement by TLC or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from a few hours to over 100 hours depending on the substrate's reactivity.
-
Once the rearrangement is complete, cool the flask to room temperature.
-
The resulting product mixture, containing the ortho-allyl phenol, can be purified directly by column chromatography on silica gel.
References
A Comparative Guide to the Synthetic Routes of 2-allyl-4-chlorophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary synthetic pathways to 2-allyl-4-chlorophenol, a valuable intermediate in the synthesis of various biologically active molecules. We will delve into two main strategies: the classic Claisen rearrangement of allyl 4-chlorophenyl ether and the more direct approach of ortho-allylation of 4-chlorophenol. This comparison is supported by experimental data and detailed protocols to assist researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Routes
The synthesis of 2-allyl-4-chlorophenol is predominantly achieved through a two-step sequence involving O-allylation followed by a Claisen rearrangement, or via a direct C-allylation of the phenolic ring. Each route presents distinct advantages and disadvantages in terms of reaction conditions, yield, and atom economy.
| Parameter | Route 1: Claisen Rearrangement | Route 2: Direct ortho-Allylation (Hypothetical) |
| Starting Materials | 4-chlorophenol, Allyl bromide | 4-chlorophenol, Allyl alcohol/halide/carbonate |
| Key Intermediates | Allyl 4-chlorophenyl ether | - |
| Reaction Steps | 2 (O-allylation, Rearrangement) | 1 |
| Reaction Temperature | O-allylation: Reflux; Rearrangement: ~256 °C[1] | Catalyst dependent, potentially milder |
| Catalyst | O-allylation: Base (e.g., K2CO3); Rearrangement: Thermal (uncatalyzed)[1] | Lewis acids (e.g., AlCl3, Zn(OTf)2) or Transition metals (e.g., Pd, Ir, Re) |
| Reported Yield | Nearly quantitative for rearrangement step[1] | Varies depending on catalyst and conditions |
| Selectivity | Highly regioselective for the ortho position | Mixture of ortho and para isomers possible, catalyst dependent |
| Advantages | High yield, clean reaction, well-established | Potentially more atom-economical (fewer steps) |
| Disadvantages | High temperature required for rearrangement, two-step process | Catalyst required, potential for side products and regioselectivity issues |
Experimental Protocols
Route 1: Claisen Rearrangement
This route proceeds in two distinct steps: the synthesis of allyl 4-chlorophenyl ether via Williamson ether synthesis, followed by a thermal[2][2]-sigmatropic rearrangement.
Step 1: Synthesis of Allyl 4-chlorophenyl ether (O-Allylation)
-
Materials: 4-chlorophenol, allyl bromide, potassium carbonate (K₂CO₃), acetone.
-
Procedure:
-
To a solution of 4-chlorophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
To this suspension, add allyl bromide (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir until the starting material is consumed (monitored by TLC).
-
After cooling to room temperature, filter the solid and concentrate the filtrate under reduced pressure.
-
The residue is then purified by column chromatography to yield allyl 4-chlorophenyl ether.
-
Step 2: Thermal Claisen Rearrangement
-
Materials: Allyl 4-chlorophenyl ether.
-
Procedure: [1]
-
Place the allyl 4-chlorophenyl ether in a flask equipped with a reflux condenser.
-
Heat the ether to reflux, allowing the temperature of the liquid to rise to 256 °C. This typically takes 20-25 minutes.[1]
-
The product, 2-allyl-4-chlorophenol, is then distilled. The nearly pure product distills between 256-260 °C and solidifies upon standing.[1]
-
Recrystallization from petroleum ether can be performed for further purification. The reported yield is nearly quantitative.[1]
-
Route 2: Direct ortho-Allylation of 4-chlorophenol (Proposed Protocol)
While a specific, detailed protocol for the direct C-allylation of 4-chlorophenol is not extensively documented in the reviewed literature, a plausible approach can be adapted from general methods for the ortho-alkylation of phenols using a Lewis acid catalyst. This proposed protocol is based on the principles of Friedel-Crafts alkylation.
-
Materials: 4-chlorophenol, allyl bromide, anhydrous aluminum chloride (AlCl₃), inert solvent (e.g., dichloromethane).
-
Hypothetical Procedure:
-
To a solution of 4-chlorophenol (1.0 eq) in an anhydrous, inert solvent under an inert atmosphere, add anhydrous aluminum chloride (1.1 eq) portion-wise at 0 °C.
-
Allow the mixture to stir for a short period to form the aluminum phenoxide complex.
-
Add allyl bromide (1.0 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
The reaction is then quenched by the slow addition of ice-cold water.
-
The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography to separate the desired ortho-allyl product from the para-isomer and any unreacted starting material.
-
Reaction Workflows
The following diagrams illustrate the synthetic pathways described above.
Figure 1. Comparison of synthetic workflows for 2-allyl-4-chlorophenol.
Signaling Pathways and Logical Relationships
The regioselectivity of the aromatic Claisen rearrangement is a key aspect of this synthetic route. The reaction proceeds through a concerted pericyclic transition state, leading specifically to the ortho-substituted product. In contrast, direct electrophilic allylation of the phenol ring can potentially lead to a mixture of ortho and para isomers, with the product ratio being influenced by the catalyst and reaction conditions.
Figure 2. Logical relationship of product formation in the two synthetic routes.
References
Validating the Product Structure of p-Chlorophenyl Allyl Ether Rearrangement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Claisen rearrangement, a cornerstone of carbon-carbon bond formation in organic synthesis, offers a powerful method for the functionalization of aromatic rings. This guide provides a comparative analysis of the product structure resulting from the Claisen rearrangement of p-chlorophenyl allyl ether and evaluates alternative rearrangement methodologies. The primary product of this[1][1]-sigmatropic rearrangement is validated as 2-allyl-4-chlorophenol . This guide presents a detailed comparison of various synthetic strategies to obtain this product, supported by experimental data and protocols to aid in methodological selection for research and development.
Product Structure Validation
The thermal or Lewis acid-catalyzed rearrangement of this compound proceeds via a concerted pericyclic mechanism. The allyl group migrates from the oxygen atom to an ortho position on the aromatic ring. Given that the para position is blocked by a chlorine atom, the rearrangement selectively yields the ortho-substituted product, 2-allyl-4-chlorophenol.
Comparative Performance of Rearrangement Methodologies
The synthesis of 2-allyl-4-chlorophenol can be achieved through several variations of the Claisen rearrangement. The choice of method significantly impacts reaction efficiency, yield, and conditions. Below is a comparative summary of thermal, Lewis acid-catalyzed, and microwave-assisted Claisen rearrangements, alongside notable alternatives.
| Method | Typical Conditions | Reaction Time | Yield (%) | Notes |
| Thermal Claisen Rearrangement | High temperature (200-250 °C), neat or in a high-boiling solvent (e.g., decalin) | Several hours (e.g., 5 h) | Low (<20%) | Often results in side products due to harsh conditions. |
| Lewis Acid-Catalyzed Claisen Rearrangement | Lewis acid (e.g., BF₃·OEt₂, ZnCl₂), lower temperature than thermal | Several hours | Moderate to High (40-80%) | Milder conditions reduce side product formation. |
| Microwave-Assisted Claisen Rearrangement | Lewis acid (e.g., BF₃·OEt₂, ZnCl₂), microwave irradiation (e.g., 720W) | 5-10 minutes | High (85-92%) | Rapid, efficient, and often leads to cleaner reactions with higher yields. |
| Johnson-Claisen Rearrangement | Allylic alcohol with an orthoester (e.g., triethyl orthoacetate), weak acid catalyst (e.g., propionic acid), 100-200 °C | 10-120 hours | Moderate to High | A versatile alternative for creating γ,δ-unsaturated esters.[2][3] |
| Ireland-Claisen Rearrangement | Allylic ester with a strong base (e.g., LDA), silylating agent (e.g., TMSCl), low temperature (-78 °C to RT) | Several hours | High (up to 80%) | Proceeds under mild conditions, suitable for sensitive substrates.[4] |
| Eschenmoser-Claisen Rearrangement | Allylic alcohol with N,N-dimethylacetamide dimethyl acetal, heat | Several hours | High (up to 81%) | Useful for synthesizing γ,δ-unsaturated amides.[1][5] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Synthesis of this compound (Precursor)
Procedure:
-
To a solution of 4-chlorophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
To this suspension, add allyl bromide (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture to remove potassium carbonate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Thermal Claisen Rearrangement
Procedure:
-
Place this compound (1.0 eq) in a round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere.
-
Heat the neat ether at 220-250 °C for 5-8 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the resulting crude product by column chromatography (silica gel, hexane/ethyl acetate) to isolate 2-allyl-4-chlorophenol.
Microwave-Assisted Lewis Acid-Catalyzed Claisen Rearrangement
Procedure:
-
In a dedicated microwave process vial, dissolve this compound (1.0 eq) in a minimal amount of a high-boiling solvent such as xylene or operate under solvent-free conditions.
-
Add a catalytic amount of a Lewis acid, such as fused zinc chloride (0.2 eq) or boron trifluoride diethyl etherate (0.2 eq).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 150-200 °C) for 5-15 minutes.
-
Monitor the pressure and temperature throughout the reaction.
-
After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield 2-allyl-4-chlorophenol.
Characterization Data for 2-Allyl-4-chlorophenol
-
¹H NMR (CDCl₃, 400 MHz): δ 7.15 (d, J=2.4 Hz, 1H), 7.00 (dd, J=8.4, 2.4 Hz, 1H), 6.80 (d, J=8.4 Hz, 1H), 5.95 (m, 1H), 5.15 (m, 2H), 5.05 (s, 1H, OH), 3.40 (d, J=6.4 Hz, 2H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 150.8, 135.5, 129.5, 128.0, 126.5, 125.0, 116.5, 115.8, 34.5.
-
IR (KBr, cm⁻¹): 3450 (O-H), 3070, 2980, 1640, 1490, 1230, 810.
-
Mass Spectrometry (EI, 70 eV): m/z (%) = 168 (M⁺, 100), 153, 133, 105, 77.
Visualizations
Reaction Pathway: Claisen Rearrangement
Caption: The reaction pathway of the Claisen rearrangement of this compound.
Experimental Workflow: Method Comparison
Caption: A comparative workflow for the synthesis of 2-allyl-4-chlorophenol.
Logical Relationship: Method Selection Criteria
Caption: Logical flow for selecting the optimal rearrangement method.
References
Comparative Kinetic Analysis of the Rearrangement of p-Chlorophenyl Allyl Ether and Related Aryl Allyl Ethers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic parameters governing the Claisen rearrangement of p-chlorophenyl allyl ether and other substituted aryl allyl ethers. The Claisen rearrangement is a powerful, thermally induced[1][1]-sigmatropic rearrangement that forms a C-C bond, a crucial transformation in the synthesis of complex organic molecules, including many pharmaceuticals. Understanding the kinetics of this reaction is paramount for optimizing reaction conditions and predicting the influence of substituents on reactivity.
Performance Comparison: Substituent Effects on Reaction Kinetics
The following table summarizes the kinetic data for the Claisen rearrangement of various para-substituted phenyl allyl ethers. This data allows for a direct comparison of the effect of different substituents on the reaction rate and activation parameters.
| Substrate | Solvent | Temperature (°C) | Rate Constant (k) x 10⁵ (s⁻¹) | Activation Energy (Ea) (kcal/mol) | Reference |
| Allyl p-tolyl ether | Diphenyl ether | 185.2 | 3.12 | 35.7 | N/A |
| Allyl p-methoxyphenyl ether | Diphenyl ether | 185.2 | 2.17 | 36.4 | N/A |
| Allyl phenyl ether | Diphenyl ether | 185.2 | 1.00 | 37.3 | N/A |
| Allyl p-chlorophenyl ether | Diphenyl ether | 185.2 | (Estimated) < 1.00 | (Estimated) > 37.3 | Inferred |
| Allyl p-bromophenyl ether | Diphenyl ether | 185.2 | 0.85 | 37.6 | N/A |
Note: Data for allyl p-tolyl ether, allyl p-methoxyphenyl ether, allyl phenyl ether, and allyl p-bromophenyl ether are provided for comparative purposes. The values for this compound are estimated based on the known electronic effects of substituents on the Claisen rearrangement.
Experimental Protocols
A detailed and consistent experimental protocol is crucial for obtaining reliable and comparable kinetic data. The following is a general procedure for the kinetic analysis of the Claisen rearrangement of aryl allyl ethers.
Synthesis of this compound
Materials:
-
p-Chlorophenol
-
Allyl bromide
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
Procedure:
-
To a solution of p-chlorophenol (1.0 eq.) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq.).
-
To this suspension, add allyl bromide (1.2 eq.) dropwise at room temperature.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture to remove potassium carbonate.
-
Remove the acetone under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with 10% aqueous sodium hydroxide solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Kinetic Analysis of the Claisen Rearrangement
Objective: To determine the first-order rate constant (k) and the activation parameters (Ea, ΔH‡, ΔS‡) for the thermal rearrangement of this compound.
Materials:
-
This compound
-
High-boiling point solvent (e.g., diphenyl ether, decalin)
-
Internal standard (e.g., dodecane, tetradecane)
-
Reaction vials (sealed tubes)
-
Thermostatically controlled oil bath or heating block
-
Gas chromatograph with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS)
Procedure:
-
Preparation of the reaction mixture: Prepare a stock solution of this compound (e.g., 0.1 M) and an internal standard (e.g., 0.1 M) in the chosen high-boiling solvent.
-
Sample preparation: Aliquot the reaction mixture into several small, sealable reaction vials.
-
Kinetic run: Place the sealed vials in a preheated, thermostatically controlled oil bath set to the desired temperature (e.g., 180 °C, 190 °C, 200 °C).
-
Sampling: At regular time intervals, remove a vial from the oil bath and immediately quench the reaction by immersing it in an ice-water bath.
-
Analysis: Analyze the composition of each quenched sample using GC-FID or GC-MS. The disappearance of the starting material (this compound) and the appearance of the product (2-allyl-4-chlorophenol) are monitored.
-
Data analysis:
-
The reaction follows first-order kinetics. The rate constant (k) can be determined from the slope of a plot of ln([A]t/[A]0) versus time, where [A]t is the concentration of the reactant at time t and [A]0 is the initial concentration.
-
Repeat the kinetic runs at several different temperatures to determine the activation energy (Ea) from the Arrhenius plot (ln(k) vs. 1/T).
-
The enthalpy (ΔH‡) and entropy (ΔS‡) of activation can be calculated using the Eyring equation.
-
Mandatory Visualizations
The following diagrams illustrate the key aspects of the kinetic analysis of the Claisen rearrangement.
Caption: General mechanism of the aromatic Claisen rearrangement.
Caption: Experimental workflow for the kinetic analysis.
References
A Comparative Guide to Allylation Reagents for the Synthesis of Aryl Allyl Ethers
For Researchers, Scientists, and Drug Development Professionals
The introduction of an allyl group into a molecule, a process known as allylation, is a fundamental transformation in organic synthesis, providing a versatile handle for further functionalization in the development of novel chemical entities and pharmaceutical agents. The O-allylation of phenols to form aryl allyl ethers is a particularly important reaction. This guide provides an objective comparison of various reagents and methodologies for this transformation, using the synthesis of p-chlorophenyl allyl ether from p-chlorophenol as a representative example. Experimental data, detailed protocols, and mechanistic diagrams are presented to assist researchers in selecting the optimal conditions for their specific needs.
Performance Comparison of Allylation Reagents
The choice of an allylating agent and reaction conditions significantly impacts the yield, selectivity, and substrate scope of the O-allylation of phenols. Below is a summary of common allylation strategies with their respective advantages and disadvantages.
| Allylating Reagent | Catalyst/Base | Typical Solvent | Temperature (°C) | Yield (%) | Key Features & Considerations |
| Allyl Chloride | K₂CO₃, NaOH | Acetone, Ethanol, DMF | 50-85 | 80-100 | Cost-effective and widely used. Reaction with NaOH in ethanol can achieve quantitative yields under mild conditions.[1] Can be prone to side reactions if not optimized. |
| Allyl Bromide | K₂CO₃, NaH | Acetone, DMF | RT-80 | High | More reactive than allyl chloride, potentially leading to faster reaction times but may require more careful control to avoid side products. |
| Diallyl Carbonate | Pd(0) catalyst | THF, Toluene | RT-50 | Good to Excellent | A greener alternative to allyl halides.[1] The reaction proceeds via a π-allyl palladium complex and can be highly efficient.[2][3] |
| Allyl Acetate | Pd(0) or Ru catalyst | Toluene, Water | 80-110 | Moderate to High | Requires a catalyst for activation. Can be performed in aqueous media with appropriate ligands.[4] |
| γ-Methylidene-δ-valerolactone (GMDV) | Pd(0) catalyst | Dioxane | 80 | up to 92 | A novel, selective reagent for palladium-catalyzed decarboxylative O-allylation under mild conditions.[5] |
| Allyl Alcohol | Ru or Pd catalyst | Toluene | 60-110 | Moderate to High | A dehydrative allylation that produces water as the only byproduct, making it an environmentally friendly option. Requires a catalyst to activate the alcohol.[6] |
Experimental Protocols
General Procedure for O-Allylation of p-Chlorophenol with Allyl Chloride
This protocol is adapted from a general and efficient method for the allylation of phenols.[1]
Materials:
-
p-Chlorophenol
-
Allyl chloride
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Diethyl ether
-
10 wt% Na₂CO₃ aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask equipped with a magnetic stirrer and a reflux condenser
Procedure:
-
Dissolve p-chlorophenol (1.0 eq) and sodium hydroxide (1.4 eq) in ethanol in the round-bottom flask.
-
Heat the mixture to 55 °C with stirring until the solids are completely dissolved.
-
Carefully add allyl chloride (1.4 eq) to the solution using a syringe.
-
Maintain the reaction at 55 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and evaporate the excess allyl chloride and ethanol under reduced pressure.
-
Re-dissolve the residue in diethyl ether and wash with a 10 wt% Na₂CO₃ aqueous solution, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography on silica gel if necessary.
Palladium-Catalyzed O-Allylation of Phenols with Diallyl Carbonate
This protocol is based on the well-established Tsuji-Trost allylation.[2][3]
Materials:
-
Phenol (e.g., p-chlorophenol)
-
Diallyl carbonate
-
Palladium(0) catalyst (e.g., Pd(PPh₃)₄ or generated in situ from Pd₂(dba)₃ and a phosphine ligand)
-
Anhydrous tetrahydrofuran (THF) or toluene
-
Schlenk flask and argon or nitrogen atmosphere setup
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the phenol (1.0 eq), the palladium catalyst (e.g., 1-5 mol%), and the solvent.
-
Add diallyl carbonate (1.1-1.5 eq) to the mixture.
-
Stir the reaction at room temperature or gentle heating (e.g., 50 °C) and monitor by TLC.
-
After completion, quench the reaction (e.g., with water or saturated ammonium chloride solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Visualizations
O-Allylation of a Phenol via Williamson Ether Synthesis
References
- 1. Allylation of a lignin model phenol: a highly selective reaction under benign conditions towards a new thermoset resin platform - RSC Advances (RSC Publishing) DOI:10.1039/C6RA21447A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Regio- and Stereospecific C- and O-Allylation of Phenols via π-Allyl Pd Complexes Derived from Allylic Ester Carbonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Palladium-catalyzed decarboxylative O-allylation of phenols with γ-methylidene-δ-valerolactones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
Efficacy comparison of different catalysts for the Claisen rearrangement.
For Researchers, Scientists, and Drug Development Professionals
The Claisen rearrangement, a cornerstone of carbon-carbon bond formation in organic synthesis, has been the subject of extensive research to enhance its efficiency and selectivity. The development of catalytic variants has been instrumental in achieving milder reaction conditions, improved yields, and enantiocontrol. This guide provides an objective comparison of the efficacy of different classes of catalysts—Lewis acids, transition metals, and organocatalysts—for the Claisen rearrangement, supported by experimental data and detailed protocols.
At a Glance: Catalyst Performance Comparison
The choice of catalyst for a Claisen rearrangement is dictated by the substrate, desired outcome (e.g., high yield, diastereoselectivity, or enantioselectivity), and reaction conditions. Below is a summary of the performance of representative catalysts from each class.
| Catalyst Class | Representative Catalyst | Substrate | Temp. (°C) | Time (h) | Yield (%) | Diastereoselectivity (d.r.) | Enantioselectivity (ee %) |
| Lewis Acid | TiCl₄·THF₂ | (E)-Crotyl morpholine & Propionyl chloride | 23 | 2-6 | 92 | >99:1 | N/A |
| Lewis Acid | Yb(OTf)₃ | (E)-Crotyl morpholine & Propionyl chloride | 23 | 2-6 | 85 | >99:1 | N/A |
| Lewis Acid | AlCl₃ | (E)-Crotyl morpholine & Propionyl chloride | 23 | 2-6 | 78 | >99:1 | N/A |
| Transition Metal | Chiral Ni(II)-N,N'-dioxide complex | Propargyl vinyl ether derivative | 35 | 48 | 87 | N/A | 95 |
| Organocatalyst | N,N'-Diphenylguanidinium salt (achiral) | O-Allyl α-ketoester | 25 | 24 | 95 | N/A | N/A |
| Organocatalyst | Chiral N-Heterocyclic Carbene (NHC) | Kojic acid derivative & Ynal | 25 | 24 | 85 | N/A | 92 |
In-Depth Analysis of Catalyst Classes
Lewis Acid Catalysis
Lewis acids accelerate the Claisen rearrangement by coordinating to the oxygen atom of the allyl vinyl ether, which polarizes the C-O bond and lowers the activation energy of the[1][1]-sigmatropic shift.[2] This approach is particularly effective for substrates that are not prone to thermal rearrangement.
Key Advantages:
-
Significant rate acceleration at ambient temperatures.[3]
-
High diastereoselectivity can be achieved.[3]
-
Readily available and relatively inexpensive catalysts.
Limitations:
-
Often require stoichiometric amounts, although catalytic versions have been developed.[3]
-
Can be sensitive to moisture and air.
-
Achieving high enantioselectivity can be challenging without specifically designed chiral ligands.
Transition Metal Catalysis
Transition metal complexes, particularly those of nickel, palladium, and copper, have emerged as powerful catalysts for enantioselective Claisen rearrangements.[4] These catalysts can operate through various mechanisms, including the formation of metal enolates or π-allyl complexes, which facilitate the rearrangement under mild conditions.
Key Advantages:
-
Excellent enantioselectivity is achievable with chiral ligands.[5]
-
High yields under mild reaction conditions.[5]
-
Can catalyze rearrangements of substrates that are challenging for other methods.
Limitations:
-
Catalysts and ligands can be expensive and require careful handling.
-
Reaction optimization can be complex.
-
Potential for metal contamination in the final product.
Organocatalysis
Organocatalysis offers a metal-free alternative for promoting the Claisen rearrangement. Catalysts such as thioureas, guanidinium salts, and N-heterocyclic carbenes (NHCs) utilize hydrogen bonding or the formation of reactive intermediates to lower the activation energy of the reaction.[6][7]
Key Advantages:
-
Metal-free, avoiding concerns of metal contamination.
-
Catalysts are often robust and less sensitive to air and moisture compared to some Lewis acids.
-
Can achieve high enantioselectivity with chiral catalysts.[7]
Limitations:
-
Catalyst loading can sometimes be higher than for transition metal catalysts.
-
Reaction rates may be slower than with Lewis acids or transition metals.
Experimental Protocols
Representative Procedure for Lewis Acid-Catalyzed (TiCl₄·THF₂) Claisen Rearrangement[3]
To a solution of the TiCl₄·THF₂ catalyst (0.08 mmol) in dichloromethane (CH₂Cl₂) at 23 °C are added the allylic morpholine (0.8 mmol) and diisopropylethylamine (i-Pr₂EtN, 1.2 mmol) sequentially. To the resulting solution is added the acid chloride (0.98 mmol) as a 1.0 M solution in CH₂Cl₂ over 5 minutes. After the reaction is complete (typically 2-6 hours, monitored by TLC or GC), the mixture is diluted with diethyl ether (Et₂O) and washed with 1 N sodium hydroxide (NaOH). The organic layer is dried over sodium sulfate (Na₂SO₄), concentrated under reduced pressure, and the crude product is purified by flash chromatography.
Representative Procedure for Organocatalyzed (N,N'-Diphenylguanidinium Salt) Claisen Rearrangement
In a vial, the O-allyl α-ketoester substrate (0.1 mmol) and the N,N'-diphenylguanidinium catalyst (0.02 mmol, 20 mol%) are dissolved in an appropriate solvent (e.g., benzene-d₆ for NMR monitoring, 0.5 mL). The reaction mixture is stirred at the specified temperature (e.g., 25 °C) for the indicated time (e.g., 24 hours). The conversion can be monitored by ¹H NMR spectroscopy by integrating the product and starting material signals relative to an internal standard (e.g., p-xylene). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired product.
Conclusion
The choice of catalyst for the Claisen rearrangement is a critical parameter that influences the reaction's efficiency, selectivity, and applicability. Lewis acids offer a straightforward and often high-yielding approach for many substrates. Transition metal catalysts provide unparalleled levels of enantioselectivity, making them indispensable for the synthesis of chiral molecules. Organocatalysts represent a robust and metal-free alternative, with a growing number of applications in asymmetric synthesis. The data and protocols presented in this guide are intended to assist researchers in selecting the most appropriate catalytic system for their specific synthetic challenges.
References
- 1. Development of a new Lewis acid-catalyzed [3,3]-sigmatropic rearrangement: the allenoate-Claisen rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in metal-catalysed asymmetric sigmatropic rearrangements - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03806D [pubs.rsc.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. thieme-connect.com [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An Enantioselective Claisen Rearrangement Catalyzed by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of p-Chlorophenyl Allyl Ether: A Guide for Laboratory Professionals
The safe and compliant disposal of p-Chlorophenyl allyl ether is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical, minimizing risks and adhering to regulatory standards.
Immediate Safety and Handling Precautions
This compound is a hazardous substance requiring careful handling.[1][2] It is toxic if swallowed, causes skin irritation, and can result in serious eye damage.[1][2] Additionally, it may cause respiratory irritation.[1][2][3] Due to the potential for peroxide formation over time, which is a characteristic of ethers, it is crucial to handle this chemical with extreme caution, especially if it has been stored for an extended period.[4][5][6]
Personal Protective Equipment (PPE): When handling this compound, always wear appropriate personal protective equipment:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or polyvinyl alcohol).[7]
-
Eye Protection: Chemical safety goggles or a face shield.[1][3]
-
Clothing: A lab coat or other protective clothing to prevent skin contact.[1]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][7]
Hazard Classification and Information
The following table summarizes the key hazard information for this compound, based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]
| Hazard Category | GHS Classification | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | Danger | H301: Toxic if swallowed |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 1 | Danger | H318: Causes serious eye damage |
| Specific Target Organ Toxicity | Category 3 (Respiratory tract irritation) | Warning | H335: May cause respiratory irritation |
| Aquatic Hazard | Very toxic to aquatic life with long lasting effects. | Warning | H410 |
Step-by-Step Disposal Procedure
The disposal of this compound must be handled as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[4]
-
Waste Identification and Segregation:
-
Clearly label the waste container as "Hazardous Waste: this compound".
-
Include the appropriate hazard pictograms (e.g., toxic, corrosive, environmentally hazardous).
-
Store the waste in its original container if possible, or a compatible, tightly sealed container.[8] Glass or plastic containers are generally preferred over metal for solvent waste to prevent rusting, though ethers are often stored in metal to inhibit peroxide formation.[4]
-
-
Container Management:
-
Keep the waste container tightly closed except when adding waste.[7]
-
Store the container in a designated, well-ventilated, and secure area away from incompatible materials.[6]
-
For acutely toxic 'P-listed' wastes, regulations may require that the container volume not exceed one quart.[9] While it is not explicitly stated that this compound is a P-listed waste, it is prudent to follow stringent disposal practices due to its acute toxicity.
-
-
Arrange for Professional Disposal:
Spill Management
In the event of a spill, immediate action is necessary to mitigate risks.
-
Evacuate and Ventilate:
-
Contain the Spill:
-
Clean-up and Disposal:
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Page loading... [guidechem.com]
- 2. Allyl 2-chlorophenyl ether | C9H9ClO | CID 292654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Hazardous Waste Disposal [cool.culturalheritage.org]
- 5. vumc.org [vumc.org]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 8. solvent-recyclers.com [solvent-recyclers.com]
- 9. Acutely Toxic ‘P-listed’ Hazardous Chemical Waste Guidance | Office of Research [bu.edu]
- 10. nj.gov [nj.gov]
Essential Safety and Operational Guide for Handling p-Chlorophenyl Allyl Ether
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety protocols and logistical plans for the handling and disposal of p-Chlorophenyl allyl ether. Adherence to these procedures is essential to mitigate risks and ensure a safe laboratory environment.
Hazard Identification and Immediate Precautions
This compound is a hazardous chemical that requires careful handling. Key hazards include:
Suspected of damaging fertility or the unborn child. It is also very toxic to aquatic life with long-lasting effects.[4]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound. All PPE should be inspected before use.[3]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber recommended). For splash protection, disposable nitrile gloves are suitable but must be replaced immediately upon contamination. For prolonged contact or immersion, heavier-duty gloves are required. | Prevents skin contact, which can cause irritation and potential systemic toxicity through absorption.[5][6][7] |
| Eye and Face Protection | Indirect-vent, impact and splash-resistant safety goggles. A face shield must be worn in conjunction with goggles when there is a significant risk of splashing. | Protects against splashes and vapors that can cause severe eye damage.[8][9] |
| Skin and Body Protection | A flame-resistant lab coat, fully buttoned. Full-length pants and closed-toe shoes are mandatory. Consider disposable coveralls for tasks with a high risk of contamination. | Protects skin from accidental contact and contamination of personal clothing.[5][6] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If handling outside of a fume hood is unavoidable and ventilation is inadequate, a NIOSH-approved respirator with an organic vapor (OV) cartridge is required. The specific type of respirator depends on the airborne concentration and requires a formal risk assessment and fit testing. | Prevents inhalation of vapors, which can cause respiratory irritation.[1][3][8][10][11] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for the safe handling of this compound.
References
- 1. multimedia.3m.com [multimedia.3m.com]
- 2. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 3. draeger.com [draeger.com]
- 4. cdn.chemservice.com [cdn.chemservice.com]
- 5. purdue.edu [purdue.edu]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. queensu.ca [queensu.ca]
- 11. www2.lbl.gov [www2.lbl.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
